Product packaging for Angeloylgomisin Q(Cat. No.:CAS No. 72561-28-5)

Angeloylgomisin Q

Cat. No.: B201937
CAS No.: 72561-28-5
M. Wt: 530.6 g/mol
InChI Key: RHABJANPSGWEFC-MRFZJNLZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Angeloylgomisin Q has been reported in Schisandra lancifolia with data available.
See also: Schisandra chinensis fruit (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38O9 B201937 Angeloylgomisin Q CAS No. 72561-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O9/c1-11-15(2)28(30)38-27-18-14-20(33-6)24(35-8)26(37-10)22(18)21-17(12-16(3)29(27,4)31)13-19(32-5)23(34-7)25(21)36-9/h11,13-14,16,27,31H,12H2,1-10H3/b15-11-/t16-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHABJANPSGWEFC-MRFZJNLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CC(C1(C)O)C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]([C@]1(C)O)C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72561-28-5
Record name Angeloylgomisin Q
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072561285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANGELOYLGOMISIN Q
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE27L4CC0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Delving into the Potential Mechanism of Action of Angeloylgomisin Q: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angeloylgomisin Q, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, is a natural compound of interest for its potential therapeutic properties. While direct and extensive experimental studies on the specific mechanism of action of this compound are limited, a comprehensive understanding can be extrapolated from research on structurally similar lignans from the same plant genus and its extracts. This technical guide synthesizes the available evidence to propose a likely mechanistic framework for this compound, focusing on its potential anti-inflammatory, pro-apoptotic, and signaling modulatory effects. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this class of compounds.

Proposed Core Mechanisms of Action

Based on studies of related gomisins and Schisandra chinensis extracts, the mechanism of action for this compound is likely multifaceted, involving the modulation of key cellular signaling pathways implicated in inflammation, cell survival, and apoptosis.

1. Anti-Inflammatory Effects:

A significant body of research on Schisandra lignans points towards potent anti-inflammatory activity. This is primarily achieved through the inhibition of major inflammatory signaling cascades. For instance, extracts of Schisandra chinensis have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1]. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[1].

2. Induction of Apoptosis:

Several lignans isolated from Schisandra berries, such as Gomisin L1, have been demonstrated to induce apoptosis in cancer cells[2]. A common mechanism underlying this effect is the generation of Reactive Oxygen Species (ROS)[2][3]. The accumulation of ROS can lead to cellular stress and trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases.

3. Modulation of Cellular Signaling Pathways:

Network pharmacology studies have suggested that lignans from Schisandra chinensis, including the closely related Angeloylgomisin H, may exert their effects by modulating the PI3K/Akt signaling pathway[4]. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key target in cancer therapy. Furthermore, compounds like Gomisin A have been shown to interfere with the JAK/STAT signaling pathway, leading to cell cycle arrest[5].

Quantitative Data Summary

CompoundCell LineAssayIC50Reference
Gomisin CRat NeutrophilsSuperoxide Anion Formation (FMLP-induced)21.5 ± 4.2 µg/ml[6]
Gomisin CRat NeutrophilsSuperoxide Anion Formation (PMA-induced)26.9 ± 2.1 µg/ml[6]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following outlines a general methodology for assessing the anti-inflammatory and apoptotic effects of a novel compound, based on common practices in the field.

Assessment of Anti-Inflammatory Activity:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • LPS Stimulation: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

Apoptosis Assays:

  • Cell Culture: A relevant cancer cell line (e.g., HeLa, A2780) is cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound for 24-48 hours.

  • Cell Viability Assay: Cell viability is assessed using an MTT or WST-1 assay.

  • Annexin V/PI Staining: Apoptotic cells are quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

  • Caspase Activity Assay: The activity of key caspases (e.g., caspase-3, -8, -9) is measured using colorimetric or fluorometric assay kits.

  • ROS Measurement: Intracellular ROS levels are determined using a fluorescent probe such as DCFH-DA and analyzed by flow cytometry.

Visualizing the Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways modulated by this compound, based on the activities of related compounds.

G cluster_0 Proposed Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Angeloylgomisin_Q_inflam This compound Angeloylgomisin_Q_inflam->IKK Angeloylgomisin_Q_inflam->MAPK_pathway IκBα IκBα IKK->IκBα Inhibits NFκB NF-κB IκBα->NFκB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB->Pro_inflammatory_Cytokines MAPK_pathway->Pro_inflammatory_Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_1 Proposed Apoptotic Mechanism Angeloylgomisin_Q_apoptosis This compound ROS ROS Generation Angeloylgomisin_Q_apoptosis->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

G cluster_2 Proposed PI3K/Akt Signaling Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Angeloylgomisin_Q_pi3k This compound Angeloylgomisin_Q_pi3k->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence is lacking, the analysis of structurally related compounds strongly suggests that this compound likely exerts its biological effects through a combination of anti-inflammatory, pro-apoptotic, and cell signaling modulatory activities. The proposed mechanisms, centered around the inhibition of NF-κB, MAPK, and PI3K/Akt pathways, and the induction of ROS-mediated apoptosis, provide a solid foundation for future research.

To definitively elucidate the mechanism of action of this compound, further studies are imperative. These should include in vitro and in vivo experiments to identify its direct molecular targets, validate its effects on the proposed signaling pathways, and determine its therapeutic efficacy in relevant disease models. Such research will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

Angeloylgomisin Q: A Technical Guide to its Discovery, Isolation, and Characterization from Schisandra sphaerandra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Angeloylgomisin Q, a significant dibenzocyclooctadiene lignan derived from the stems of Schisandra sphaerandra. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Introduction

This compound is a naturally occurring lignan that has been identified from Schisandra sphaerandra, a plant with a history of use in traditional medicine.[1] Lignans from the Schisandra genus are well-documented for their diverse biological activities. This compound, in particular, has garnered interest for its potential in Alzheimer's disease research.[1] This guide synthesizes the available information to provide a detailed protocol for its isolation and characterization, based on established phytochemical methodologies for this class of compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection and characterization.

PropertyValueReference
Molecular FormulaC29H38O9[1]
Molecular Weight530.61 g/mol [1]
ClassDibenzocyclooctadiene Lignan[1]
SourceStems of Schisandra sphaerandra[1]
Potential ApplicationAlzheimer's Disease Research[1]

Experimental Protocol: Isolation and Purification of this compound

The following is a representative, detailed protocol for the isolation and purification of this compound from the dried stems of Schisandra sphaerandra. This protocol is based on general methods for isolating lignans from Schisandra species.

Extraction
  • Plant Material Preparation: Air-dried and powdered stems of Schisandra sphaerandra are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This typically involves partitioning against petroleum ether, ethyl acetate, and n-butanol.

  • Fraction Selection: Based on preliminary analysis (e.g., Thin Layer Chromatography - TLC), the ethyl acetate fraction, which is expected to be rich in lignans, is selected for further purification.

Chromatographic Purification
  • Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography.

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 90:10).

  • Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The combined fractions containing this compound are further purified by Prep-HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol-water or acetonitrile-water.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Final Purification: The fractions containing pure this compound are collected, and the solvent is removed under reduced pressure to yield the purified compound.

Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons and their neighboring environments.

    • ¹³C-NMR: Determines the number and types of carbon atoms in the molecule.

    • 2D-NMR (COSY, HMQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the final structure.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in the isolation and analysis of this compound.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant Powdered Stems of S. sphaerandra extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound ms HR-ESI-MS pure_compound->ms nmr 1D & 2D NMR pure_compound->nmr elucidated_structure Elucidated Structure ms->elucidated_structure nmr->elucidated_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the discovery, isolation, and characterization of this compound from Schisandra sphaerandra. The detailed experimental protocols and data provided herein serve as a valuable resource for researchers and scientists working on the development of novel therapeutics from natural products. Further investigation into the specific signaling pathways and pharmacological activities of this compound is warranted to fully explore its therapeutic potential.

References

Chemical structure and properties of Angeloylgomisin Q.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylgomisin Q, a dibenzocyclooctadiene lignan isolated from the stems of Schisandra sphaerandra, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside a review of potential signaling pathways it may modulate, drawing parallels with structurally related compounds. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is classified as a dibenzocyclooctadiene lignan, a class of natural products known for their complex stereochemistry and diverse biological activities.

Chemical Structure:

While a definitive 2D structure diagram from primary literature is pending full-text access, the molecular formula and IUPAC name provide the necessary information to construct its chemical identity.

Physicochemical and Spectral Data Summary:

PropertyValueSource
Molecular Formula C₂₉H₃₈O₉[1][2]
Molecular Weight 530.61 g/mol [1][2]
CAS Number 72561-28-5[1][2]
Appearance White to Yellow Solid[3]
Purity ≥95% (Commercially available)[3]
Storage Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C

Note: Detailed, experimentally determined physicochemical properties such as melting point, solubility in various solvents, and partition coefficient (LogP) are not yet publicly available and are likely detailed in the full text of primary research articles.

Biological Activities

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against triple-negative breast cancer cell lines. A study by Ying et al. (2022) evaluated its activity against MDA-MB-231 and HCC-1937 cells[4][5]. While the specific IC₅₀ values from this study require access to the full-text publication, this finding highlights its potential as an anticancer agent.

Potential in Alzheimer's Disease Research

Several sources indicate that this compound has potential for Alzheimer's disease research[6]. The underlying mechanism for this potential is not yet elucidated for this compound itself, but research on other natural products suggests that modulation of pathways related to oxidative stress, neuroinflammation, and protein aggregation are common therapeutic strategies[7][8][9].

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of dibenzocyclooctadiene lignans from Schisandra species, based on available literature. The specific details for this compound are likely described in Ying et al. (2022)[4][5].

experimental_workflow start Dried Stems of Schisandra sphaerandra extraction Extraction with Organic Solvent (e.g., Ethanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent-Solvent Partitioning concentration->partition chromatography1 Silica Gel Column Chromatography partition->chromatography1 fractionation Fraction Collection and Bioassay chromatography1->fractionation chromatography2 Preparative HPLC fractionation->chromatography2 purification Purification of this compound chromatography2->purification identification Structural Elucidation (NMR, MS, IR) purification->identification end Pure this compound identification->end

Caption: Generalized workflow for the isolation of this compound.
Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol below is a standard procedure for evaluating the cytotoxicity of compounds against adherent cancer cell lines like MDA-MB-231 and HCC-1937[4][6].

Protocol:

  • Cell Seeding: Plate MDA-MB-231 or HCC-1937 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

mtt_assay_workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance analysis Calculate Cell Viability and IC50 absorbance->analysis end Cytotoxicity Data analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the activities of other dibenzocyclooctadiene lignans suggest potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its dysregulation is implicated in many cancers. Some dibenzocyclooctadiene lignans have been shown to inhibit the NF-κB pathway, suggesting that this compound's cytotoxic effects could be mediated, at least in part, through this mechanism.

nf_kb_pathway stimuli Pro-inflammatory Stimuli receptor Cell Surface Receptors stimuli->receptor ikk IKK Complex receptor->ikk lignans Dibenzocyclooctadiene Lignans (e.g., this compound) lignans->ikk Potential Inhibition ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription Initiates

Caption: Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain natural products, including some lignans, have been found to modulate MAPK signaling. Therefore, it is plausible that this compound may exert its cytotoxic effects by interfering with this pathway.

mapk_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinases growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocates to lignans Dibenzocyclooctadiene Lignans (e.g., this compound) lignans->raf Potential Modulation lignans->mek lignans->erk transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Initiates

Caption: Potential modulation of the MAPK signaling pathway.

Future Directions

The preliminary data on this compound are promising, but further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Structural Elucidation: Obtaining and publishing high-resolution 1D and 2D NMR, HRESIMS, and IR spectral data is essential for the definitive confirmation of its structure.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound in both cancer and neurodegenerative disease models will be crucial for understanding its biological activity.

  • In Vivo Efficacy: Evaluating the anti-tumor and neuroprotective effects of this compound in relevant animal models is a necessary step towards preclinical development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the identification of more potent and selective compounds.

Conclusion

This compound is a dibenzocyclooctadiene lignan with demonstrated cytotoxic activity and potential applications in neurodegenerative disease research. This technical guide has summarized the current knowledge of its chemical and biological properties and provided a framework for its further investigation. As more research becomes available, a clearer picture of the therapeutic utility of this intriguing natural product will undoubtedly emerge.

References

Angeloylgomisin Q: A Technical Overview of its Biological Activity and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin Q is a dibenzocyclooctadiene lignan isolated from the stems of Schisandra sphaerandra. Lignans from Schisandra species have garnered significant scientific interest due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. While research on this compound is still in its nascent stages, preliminary studies and the activities of structurally related compounds suggest its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the currently available information on the biological activity and pharmacological profile of this compound, intended for professionals in the field of drug discovery and development.

Chemical Structure

Systematic Name: 2-BUTENOIC ACID, 2-METHYL-, (5S,6S,7S,12AS)-5,6,7,8-TETRAHYDRO-6-HYDROXY-1,2,3,10,11,12-HEXAMETHOXY-6,7-DIMETHYLDIBENZO(A,C)CYCLOOCTEN-5-YL ESTER, (2Z)- Molecular Formula: C29H38O9 Molecular Weight: 530.61 g/mol

Biological Activity

Cytotoxic Activity

A study by Ying et al. (2021) reported the isolation of this compound from Schisandra sphaerandra and evaluated its cytotoxic activity against two triple-negative breast cancer cell lines: MDA-MB-231 and HCC-1937.

Quantitative Data:

Cell LineIC50 (µM)
MDA-MB-231Data not available in the public domain
HCC-1937Data not available in the public domain

Note: The specific IC50 values from the primary literature were not accessible at the time of this report.

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)

While the specific protocol used by Ying et al. for this compound is not available, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability and cytotoxicity.[1][2][3]

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HCC-1937) are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Pharmacological Profile and Putative Mechanism of Action

Direct pharmacological studies on this compound are limited. However, the broader class of Schisandra lignans exhibits well-documented anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6][7]

Potential Anti-Inflammatory and Antioxidant Effects

Schisandra lignans are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the suppression of key signaling pathways like NF-κB and AP-1.[4][5][6][8][9] Furthermore, many lignans demonstrate antioxidant activity by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[10][11][12][13]

Putative Neuroprotective Signaling Pathway

Given the interest in this compound for Alzheimer's disease research and the known neuroprotective effects of other Schisandra lignans, a potential mechanism of action can be proposed based on the activity of the related compound, Gomisin N.[10]

A recent study demonstrated that Gomisin N exhibits neuroprotective effects relevant to Alzheimer's disease by targeting Glycogen Synthase Kinase 3β (GSK3β) and activating the Nrf2 signaling pathway.[10] GSK3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, while the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[14][15][16]

Based on this, a hypothetical neuroprotective signaling pathway for this compound is presented below. It is crucial to note that this is a putative pathway and requires experimental validation for this compound itself.

putative_neuroprotective_pathway cluster_inhibition Inhibition cluster_activation Activation cluster_cellular_effects Cellular Effects GSK3b GSK3β Tau_Hyperphosphorylation Reduced Tau Hyperphosphorylation GSK3b->Tau_Hyperphosphorylation Promotes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription of Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Neuronal_Survival Increased Neuronal Survival Oxidative_Stress->Neuronal_Survival Tau_Hyperphosphorylation->Neuronal_Survival Inhibits Angeloylgomisin_Q This compound Angeloylgomisin_Q->GSK3b Inhibits Angeloylgomisin_Q->Nrf2 Activates

Caption: Putative neuroprotective signaling pathway of this compound.

Experimental Workflows

The following diagram illustrates a general workflow for evaluating the cytotoxic activity of a compound like this compound.

cytotoxicity_workflow start Start cell_culture 1. Cell Culture (e.g., MDA-MB-231) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Compound Treatment (this compound) seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation assay 5. Viability Assay (e.g., MTT Assay) incubation->assay measurement 6. Absorbance Measurement assay->measurement analysis 7. Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

Angeloylgomisin Q: An In-Depth Technical Guide on In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin Q, a dibenzocyclooctadiene lignan predominantly isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community. Emerging research points towards its potential therapeutic applications, particularly in the realms of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the existing in-vitro and in-vivo studies on this compound, with a focus on its cytotoxic and neuroprotective properties. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action.

In-Vitro Studies

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against specific human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a quantitative measure of its potency.

Cell LineCancer TypeIC50 (µM)Reference
MGC-803Human Gastric Carcinoma0.075[1]
IshikawaHuman Endometrial Adenocarcinoma0.567[1]

Experimental Protocol: Cytotoxicity Assay (General)

While specific protocols for this compound are not extensively detailed in the available literature, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to assess cytotoxicity.

  • Cell Culture: MGC-803 or Ishikawa cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Anti-Inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, with investigations utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: In-Vitro Anti-Inflammatory Assay (General)

A common method to assess in-vitro anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with varying concentrations of this compound for a short period before stimulation with LPS (a potent inflammatory agent).

  • Incubation: The cells are incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibitory effect of this compound on NO production is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.

In-Vivo Studies

Neuroprotective Effects in an Alzheimer's Disease Model

In-vivo research has identified this compound in the plasma of rats used in an Alzheimer's disease model, suggesting its potential to cross the blood-brain barrier and exert neuroprotective effects.

Experimental Protocol: In-Vivo Alzheimer's Disease Model (General)

While a specific protocol for this compound is not available, a general approach for evaluating neuroprotective compounds in a rat model of Alzheimer's disease is outlined below.

  • Animal Model: An Alzheimer's disease model can be induced in rats, for example, through the administration of substances like scopolamine or by using transgenic models.

  • Compound Administration: this compound would be administered to the rats, typically via oral gavage, at specific dosages over a defined period. A control group would receive the vehicle.

  • Behavioral Tests: Cognitive function and memory are assessed using behavioral tests such as the Morris water maze or passive avoidance test.

  • Sample Collection: At the end of the study, blood and brain tissue samples are collected for analysis.

  • Biochemical and Histological Analysis: Brain tissue can be analyzed for markers of Alzheimer's disease pathology (e.g., amyloid-beta plaques, tau pathology) and for the concentration of this compound and its metabolites. Plasma samples are also analyzed for the presence of the compound.

Potential Signaling Pathways

Network pharmacology studies suggest that the therapeutic effects of lignans from Schisandra chinensis, including this compound, may be mediated through the modulation of several key signaling pathways, particularly in the context of neuroinflammation and cell cycle regulation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. In the context of neuroinflammation, the MAPK signaling cascade is associated with the cellular response to pro-inflammatory cytokines. It is hypothesized that this compound may exert its anti-inflammatory and neuroprotective effects by modulating this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Cytokines Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Angeloylgomisin_Q This compound Angeloylgomisin_Q->MEK Inhibition? Angeloylgomisin_Q->ERK Inhibition? Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Experimental Workflow: Investigating MAPK Pathway Modulation

To validate the effect of this compound on the MAPK pathway, a Western blot analysis would be a standard approach.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y or RAW 264.7) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Antibody 8. Incubation with Primary Antibodies (p-ERK, ERK, etc.) Blocking->Primary_Antibody Secondary_Antibody 9. Incubation with Secondary Antibody Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 11. Data Analysis Detection->Analysis

References

Angeloylgomisin Q: A Potential Lignan-Based Therapeutic for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. Lignans isolated from Schisandra chinensis have garnered significant attention for their neuroprotective properties. While direct research on Angeloylgomisin Q in the context of AD is nascent, a substantial body of evidence on structurally related gomisins suggests its potential as a multi-target therapeutic agent. This document synthesizes the available data on related compounds, proposing a scientific framework for investigating this compound's efficacy in AD research. We will explore its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and present hypothetical data in a structured format to guide future research.

Introduction: The Therapeutic Potential of Schisandra Lignans in Neurodegeneration

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. The pathology is complex, involving oxidative stress, neuroinflammation, and apoptosis. Natural products have historically been a rich source of therapeutic leads. The fruit of Schisandra chinensis, a traditional medicine, contains numerous bioactive lignans with demonstrated neuroprotective and cognitive-enhancing effects[1].

Compounds such as Gomisin N have been shown to ameliorate cognitive deficits in AD models by modulating the GSK3β/Nrf2 signaling pathway, a key regulator of the cellular antioxidant response[2]. Similarly, Gomisin J exhibits anti-apoptotic, anti-inflammatory, and antioxidant properties in models of neuronal injury[3][4]. Given the structural similarity of this compound to these and other bioactive gomisins like Angeloylgomisin H and P, which have been associated with antioxidant activity, it is a compelling candidate for investigation in Alzheimer's disease[5][6]. This guide outlines the putative mechanisms and a research program for evaluating this compound's therapeutic potential.

Putative Mechanisms of Action in Alzheimer's Disease

Based on the known activities of related gomisins, this compound is hypothesized to impact AD pathology through several key mechanisms:

  • Antioxidant Effects: Oxidative stress is an early event in AD pathogenesis[2]. Lignans from Schisandra are known to combat oxidative stress[7][8]. This compound may upregulate endogenous antioxidant defenses through activation of the Nrf2 pathway, similar to Gomisin N[2].

  • Anti-Inflammatory Activity: Neuroinflammation is a critical component of AD progression. This compound may suppress the production of pro-inflammatory mediators by inhibiting signaling pathways such as NF-κB, a mechanism observed with other Schisandra compounds[3].

  • Anti-Apoptotic Effects: Neuronal cell death is the ultimate endpoint in AD. This compound could potentially inhibit apoptotic pathways by modulating the expression of Bcl-2 family proteins and reducing caspase activation, akin to the action of Gomisin J[3][4].

  • Modulation of Aβ and Tau Pathology: While not directly demonstrated, the upstream effects on pathways like GSK3β, a key tau kinase, suggest a potential for this compound to influence tau hyperphosphorylation[2]. Its antioxidant properties may also indirectly affect Aβ aggregation.

Proposed Signaling Pathway Intervention

The following diagram illustrates the potential points of intervention for this compound within key Alzheimer's-related signaling pathways, based on evidence from related compounds.

cluster_stress Oxidative & Inflammatory Stress cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Abeta_Tau Aβ / Tau Aggregates ROS_Inflammation ROS / Neuroinflammation NFkB NF-κB Pathway ROS_Inflammation->NFkB activates GSK3b GSK3β Pathway ROS_Inflammation->GSK3b activates Apoptosis Apoptosis NFkB->Apoptosis promotes GSK3b->Apoptosis promotes Nrf2_Keap1 Nrf2-Keap1 Complex ARE Antioxidant Response Element (ARE) Nrf2_Keap1->ARE Nrf2 translocates to nucleus, activates Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Cell_Survival Neuronal Survival ARE->Cell_Survival promotes Angeloylgomisin_Q This compound Angeloylgomisin_Q->NFkB inhibits (putative) Angeloylgomisin_Q->GSK3b inhibits (putative) Angeloylgomisin_Q->Nrf2_Keap1 disrupts (putative)

Caption: Putative signaling pathways modulated by this compound in AD.

Proposed Experimental Protocols for Validation

To validate the therapeutic potential of this compound, a multi-tiered experimental approach is proposed, progressing from in vitro assays to in vivo models of Alzheimer's disease.

In Vitro Assays

Objective: To determine the direct effects of this compound on key pathological markers of AD.

a) Aβ Aggregation Assay (Thioflavin T)

  • Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as Aβ fibrils. Inhibition of Aβ aggregation is measured by a decrease in ThT fluorescence.

  • Protocol:

    • Synthesize or purchase Aβ1-42 peptide.

    • Prepare Aβ1-42 solutions (e.g., 10 µM in PBS).

    • Incubate Aβ1-42 with varying concentrations of this compound (e.g., 0.1-100 µM) and a vehicle control (DMSO) at 37°C with continuous agitation.

    • At specified time points (e.g., 0, 6, 12, 24 hours), take aliquots and add to a ThT solution (e.g., 5 µM in 50 mM glycine-NaOH buffer, pH 8.5).

    • Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm) using a plate reader.

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

b) Neuroinflammation Assay in Microglia

  • Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in microglial cells (e.g., BV-2 cell line). The anti-inflammatory effect of this compound is assessed by measuring the reduction in nitric oxide (NO) and pro-inflammatory cytokines.

  • Protocol:

    • Culture BV-2 microglial cells to ~80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Measure NO production in the culture supernatant using the Griess reagent.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

c) Oxidative Stress and Neuroprotection Assay in Neuronal Cells

  • Principle: Aβ oligomers or H2O2 are used to induce oxidative stress and cell death in a neuronal cell line (e.g., SH-SY5Y). The neuroprotective effect of this compound is determined by measuring cell viability and reactive oxygen species (ROS) levels.

  • Protocol:

    • Culture SH-SY5Y cells and differentiate them into a neuronal phenotype (e.g., with retinoic acid).

    • Pre-treat cells with this compound for 2 hours.

    • Expose cells to a toxic stimulus (e.g., 10 µM Aβ1-42 oligomers or 100 µM H2O2) for 24 hours.

    • Assess cell viability using an MTT or LDH assay.

    • Measure intracellular ROS levels using a fluorescent probe such as DCFH-DA.

In Vivo Studies

Objective: To evaluate the efficacy of this compound on cognitive function and AD pathology in an animal model.

  • Model: 5XFAD or APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits.

  • Protocol:

    • Group mice (e.g., 4-5 months old) into: Vehicle control, this compound (low dose), and this compound (high dose).

    • Administer this compound daily (e.g., via oral gavage) for a period of 3 months.

    • Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) during the final month of treatment.

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry and ELISA to quantify Aβ plaque load, microgliosis (Iba1 staining), and astrogliosis (GFAP staining).

    • Use Western blotting to analyze levels of key proteins in the Nrf2 and NF-κB pathways, as well as synaptic markers (e.g., synaptophysin, PSD-95).

Experimental Workflow Diagram

cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Abeta_Assay Aβ Aggregation Assay (ThT) InVitro_Results Determine IC50 values for - Aβ aggregation inhibition - NO production inhibition - Neuroprotection Abeta_Assay->InVitro_Results Microglia_Assay Neuroinflammation Assay (BV-2 cells) Microglia_Assay->InVitro_Results Neuron_Assay Neuroprotection Assay (SH-SY5Y cells) Neuron_Assay->InVitro_Results Animal_Model AD Transgenic Mouse Model (e.g., 5XFAD) InVitro_Results->Animal_Model Proceed if promising Treatment Chronic Dosing with This compound Animal_Model->Treatment Behavioral Behavioral Testing (Morris Water Maze, Y-Maze) Treatment->Behavioral Histology Post-mortem Brain Analysis: - Immunohistochemistry - Western Blot - ELISA Behavioral->Histology InVivo_Results Assess improvements in: - Cognitive function - Aβ plaque load - Neuroinflammation - Synaptic markers Histology->InVivo_Results End Conclusion on Therapeutic Potential InVivo_Results->End Start Hypothesis: This compound is neuroprotective in AD Start->Microglia_Assay Start->Neuron_Assay

Caption: Proposed experimental workflow for evaluating this compound.

Hypothetical Data and Expected Outcomes

The following tables summarize the expected quantitative outcomes from the proposed experiments, assuming this compound exhibits potent neuroprotective effects similar to other bioactive gomisins.

Table 1: Hypothetical In Vitro Efficacy of this compound
Assay TypeParameter MeasuredVehicle ControlThis compound (10 µM)Expected IC50 (µM)
Aβ1-42 Aggregation (ThT)% Aggregation at 24h100%35%5 - 15
Neuroinflammation (LPS in BV-2)Nitric Oxide (NO) release100%40%8 - 20
Neuroprotection (Aβ in SH-SY5Y)% Cell Viability (MTT)50%85%2 - 10
Oxidative Stress (Aβ in SH-SY5Y)% ROS Production (DCFH-DA)100%45%4 - 12
Table 2: Hypothetical In Vivo Outcomes in 5XFAD Mice (3-Month Treatment)
ParameterMeasurement MetricVehicle-Treated 5XFAD MiceThis compound-Treated 5XFAD Mice
Cognitive Function
Morris Water MazeEscape Latency (seconds)60 ± 835 ± 6
Y-Maze% Spontaneous Alternation55 ± 575 ± 4
Neuropathology
Aβ Plaque Load (Hippocampus)% Area Covered12 ± 27 ± 1.5
Microgliosis (Iba1+ cells/mm²)Cell Count150 ± 2090 ± 15
Biochemical Markers
Nrf2 Nuclear Translocation (Western)Fold Change vs. Wild-Type0.8 ± 0.21.8 ± 0.3
Synaptophysin Level (Western)% of Wild-Type60 ± 1090 ± 8

Conclusion and Future Directions

While direct evidence for the efficacy of this compound in Alzheimer's disease is currently lacking, the substantial body of research on related lignans from Schisandra chinensis provides a strong rationale for its investigation. The proposed mechanisms—targeting oxidative stress, neuroinflammation, and apoptosis—align with the multi-faceted nature of AD pathology. The experimental framework outlined in this guide offers a clear path forward for researchers to systematically evaluate its potential.

Future research should focus on confirming these hypothesized effects and elucidating the precise molecular targets of this compound. Successful validation in preclinical models would position this compound as a promising candidate for further development as a novel, natural product-based therapeutic for Alzheimer's disease.

References

Angeloylgomisin Q: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylgomisin Q, a bioactive dibenzocyclooctadiene lignan, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, this document elucidates the proposed biosynthetic pathway of this complex molecule, offering insights into the enzymatic processes that govern its formation. Quantitative data on its natural abundance are presented in a structured format, and detailed experimental protocols for its isolation and characterization are provided. Visual diagrams generated using the DOT language are included to illustrate key pathways and workflows, adhering to strict visualization standards for clarity and accessibility.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly within the plant family Schisandraceae, a group of woody vines native to Asia and North America. The primary sources of this compound are species within the genus Schisandra.

Key Plant Sources:

  • Schisandra sphaerandra : The stems of this plant are a known source of this compound.[1]

  • Schisandra chinensis : The fruits of this species, commonly known as Chinese magnolia-vine or five-flavor berry, have been shown to contain this compound.[2][3]

While other species within the Schisandra genus are rich in various dibenzocyclooctadiene lignans, specific quantitative data for this compound in those species is not as readily available.

Quantitative Data of this compound and Related Lignans

The concentration of this compound and other structurally similar lignans can vary depending on the plant part, geographical location, and harvesting time. The following table summarizes the reported quantitative data for this compound and the closely related Angeloylgomisin H in Schisandra chinensis.

CompoundPlant SpeciesPlant PartConcentration (mg/100g Dry Weight)Reference
Angeloyl-/Tigloylgomisin QSchisandra chinensisFruit49.73[2][3]
Angeloylgomisin HSchisandra chinensisFruit71.6

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the general phenylpropanoid pathway, leading to the formation of monolignols. These monolignols then undergo oxidative coupling to form the characteristic dibenzocyclooctadiene lignan skeleton. The final step in the biosynthesis of this compound is the attachment of an angeloyl group, a reaction likely catalyzed by an acyltransferase.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway of this compound can be visualized as a multi-step process:

Biosynthesis_of_Angeloylgomisin_Q cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Dibenzocyclooctadiene Lignan Core Biosynthesis cluster_angeloyl Angeloyl Group Biosynthesis & Attachment Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Coniferyl_alcohol Coniferyl_alcohol Ferulic_acid->Coniferyl_alcohol 4CL, CCR, CAD Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Dibenzocyclooctadiene\nLignan Precursors Dibenzocyclooctadiene Lignan Precursors Matairesinol->Dibenzocyclooctadiene\nLignan Precursors Gomisin_Q_Core Gomisin_Q_Core Dibenzocyclooctadiene\nLignan Precursors->Gomisin_Q_Core Angeloylgomisin_Q Angeloylgomisin_Q Gomisin_Q_Core->Angeloylgomisin_Q BAHD Acyltransferase Isoleucine Isoleucine Tigloyl-CoA Tigloyl-CoA Isoleucine->Tigloyl-CoA Angeloyl-CoA Angeloyl-CoA Tigloyl-CoA->Angeloyl-CoA Angeloyl-CoA->Angeloylgomisin_Q

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps
  • Phenylpropanoid Pathway: Like other lignans, the biosynthesis of this compound originates from the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), and others, converts L-phenylalanine into coniferyl alcohol, a key monolignol precursor.

  • Oxidative Coupling and Lignan Core Formation: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This is followed by a series of reductions and cyclizations to form the dibenzocyclooctadiene skeleton characteristic of gomisin-type lignans.

  • Biosynthesis of the Angeloyl Moiety: The angeloyl group is believed to be derived from the amino acid L-isoleucine, which is converted to tigloyl-CoA and subsequently to angeloyl-CoA.

  • Acylation by BAHD Acyltransferase: The final step is the esterification of the gomisin Q core with angeloyl-CoA. This reaction is likely catalyzed by a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. Several genes encoding BAHD acyltransferases have been identified in Schisandra chinensis, suggesting their role in the diversification of lignan structures in this plant.

Experimental Protocols

The following protocols are based on established methods for the isolation and characterization of dibenzocyclooctadiene lignans from Schisandra species and can be adapted for this compound.

Extraction and Isolation

This protocol is adapted from a method used for the successful isolation of several lignans from Schisandra chinensis, including the structurally similar angeloylgomisin H.

Workflow for Lignan Isolation:

Isolation_Workflow Start Dried & Powdered Schisandra Fruits/Stems Extraction Extraction with Petroleum Ether Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Lignan Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Silica_Gel Fractionation Fraction Collection Silica_Gel->Fractionation HSCCC High-Speed Counter-Current Chromatography (HSCCC) Fractionation->HSCCC Purification Purification of Fractions HSCCC->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction:

    • Air-dried and powdered plant material (fruits or stems of Schisandra) is extracted with petroleum ether at room temperature.

    • The extraction is typically repeated multiple times to ensure complete recovery of the lipophilic lignans.

    • The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Preliminary Separation by Silica Gel Column Chromatography:

    • The crude extract is subjected to silica gel column chromatography.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Purification by High-Speed Counter-Current Chromatography (HSCCC):

    • Fractions enriched with this compound are further purified using HSCCC.

    • A suitable two-phase solvent system is selected. For lignans like angeloylgomisin H, a system of petroleum ether-ethyl acetate-methanol-water has been used effectively.[4]

    • The sample is injected into the HSCCC system, and the fractions are collected and analyzed by HPLC to determine the purity of the isolated compound.

Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques.

Key Analytical Techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which aids in structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the complete structure of the molecule.

Conclusion

This compound is a promising natural product with potential for further investigation in drug discovery and development. Its presence in Schisandra species, particularly S. sphaerandra and S. chinensis, makes these plants valuable resources for its isolation. The elucidation of its biosynthetic pathway opens up possibilities for metabolic engineering and synthetic biology approaches to enhance its production. The experimental protocols outlined in this guide provide a solid foundation for researchers to isolate and characterize this compound for further pharmacological studies.

References

A Technical Guide to the Spectroscopic Data of Angeloylgomisin Q and Related Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic data for dibenzocyclooctadiene lignans, with a focus on Angeloylgomisin Q. Due to the limited availability of published, comprehensive spectroscopic data specifically for this compound, this guide presents detailed data for the closely related and well-characterized analogue, Angeloylgomisin H. This approach provides a robust framework for the identification and characterization of this compound and similar lignans. The guide includes tabulated NMR and MS data, detailed experimental protocols for isolation and analysis, and logical workflow diagrams to aid in structural elucidation.

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from Schisandra sphaerandra. Its molecular formula is C₂₉H₃₈O₉, with a molecular weight of 530.61 g/mol .[1][2] Lignans from the family Schisandraceae are of significant interest to the scientific community due to their diverse and potent biological activities.

Chemical Structures:

  • This compound: C₂₉H₃₈O₉

  • Angeloylgomisin H: C₂₈H₃₆O₈

Spectroscopic Data of Angeloylgomisin H

The following tables summarize the available spectroscopic data for Angeloylgomisin H.

Table 1: ¹H NMR Data of Angeloylgomisin H

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data not available in a comprehensive, tabulated format in the searched literature.

Table 2: ¹³C NMR Data of Angeloylgomisin H

Carbon Chemical Shift (δ, ppm)
A reference to a ¹³C NMR spectrum is available in PubChem, but the detailed peak list is not provided.[4]

Table 3: Mass Spectrometry Data of Angeloylgomisin H

Parameter Value Source
Molecular Formula C₂₈H₃₆O₈[4]
Molecular Weight 500.6 g/mol [4]
Monoisotopic Mass 500.24101810 Da[4]
Precursor Type [M+Na]⁺[4]
Precursor m/z 523.229[4]
Top 5 Peaks (LC-ESI-QTOF) 523.2331 (100), 493.1902 (62.31), 477.1959 (29.33), 386.1793 (33.35), 315.1237 (100)[4]
Precursor Type [M-H₂O+H]⁺[4]
Precursor m/z 483.2377299[4]

Experimental Protocols

The following are generalized yet detailed protocols for the isolation and spectroscopic analysis of dibenzocyclooctadiene lignans from Schisandra species, which are applicable to this compound.

3.1. Isolation of Dibenzocyclooctadiene Lignans

  • Extraction: The dried and powdered plant material (e.g., fruits, stems) is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature.[5] Ultrasonic extraction can be employed to improve efficiency.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Lignans are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The lignan-rich fraction is subjected to multiple chromatographic steps for the isolation of individual compounds.[6]

    • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of n-hexane and ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed on a preparative HPLC system, typically with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[5]

3.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • Data Acquisition: Standard pulse programs are used to acquire the spectra. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[6]

    • Sample Introduction: The purified compound, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to obtain the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and to determine the elemental composition from the accurate mass measurement. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.

Visualization of Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Plant_Material Plant Material (e.g., Schisandra sphaerandra) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Lignan_Rich_Fraction Lignan-Rich Fraction Fractionation->Lignan_Rich_Fraction Column_Chromatography Column Chromatography (Silica, Sephadex) Lignan_Rich_Fraction->Column_Chromatography Semi_Pure_Compounds Semi-Pure Compounds Column_Chromatography->Semi_Pure_Compounds Prep_HPLC Preparative HPLC Semi_Pure_Compounds->Prep_HPLC Pure_Compound Pure Compound (this compound) Prep_HPLC->Pure_Compound NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS_Analysis Data_Analysis Data Analysis & Structure Elucidation NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Structural_Elucidation_Process Structural Elucidation Process HRMS HR-MS Data Mol_Formula Molecular Formula Determination HRMS->Mol_Formula NMR_1D 1D NMR (1H, 13C, DEPT) Functional_Groups Identification of Functional Groups & Carbon Skeleton NMR_1D->Functional_Groups NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Connectivity Establishment of C-H & C-C Connectivity NMR_2D->Connectivity COSY, HMBC Stereochemistry Determination of Relative Stereochemistry NMR_2D->Stereochemistry NOESY Proposed_Structure Proposed Structure of this compound Mol_Formula->Proposed_Structure Functional_Groups->Proposed_Structure Connectivity->Proposed_Structure Stereochemistry->Proposed_Structure Final_Structure Final Structure Confirmation Proposed_Structure->Final_Structure

Caption: Logical flow for the structural elucidation of this compound using spectroscopic data.

References

The Evolving Landscape of Gomisin Analogs: A Technical Guide to Structure-Activity Relationships and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans derived from the medicinal plant Schisandra chinensis have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Among these, gomisin analogs, a class of dibenzocyclooctadiene lignans, represent a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of various gomisin analogs, details relevant experimental methodologies, and elucidates the key signaling pathways modulated by these compounds. While a systematic SAR study on a broad range of synthetic Angeloylgomisin Q derivatives is not extensively available in the public domain, this guide consolidates the existing quantitative data for various naturally occurring and semi-synthetic gomisin analogs to inform future drug discovery and development efforts.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of gomisin analogs is intricately linked to their structural features. The following tables summarize the available quantitative data for various gomisins, highlighting their cytotoxic and neuroprotective effects.

Table 1: Cytotoxicity of Gomisin Analogs
CompoundCell LineAssayIC50 (µM)Reference
Gomisin L1 A2780 (Ovarian Cancer)MTT Assay21.92 ± 0.73[1]
SKOV3 (Ovarian Cancer)MTT Assay55.05 ± 4.55[1]
Gomisin B Derivative (5b) SIHA (Cervical Cancer)Not Specified0.24[2]
Anwulignan AGS (Stomach Adenocarcinoma)MTT Assay22.01 ± 1.87[3]
HeLa (Cervical Cancer)MTT Assay32.68 ± 2.21[3]
HT29 (Colon Cancer)MTT Assay156.04 ± 6.71[3]
Table 2: Neuroprotective Effects of Gomisin Analogs
CompoundCell LineAssayEC50 (µM)Reference
Gomisin J HT22 (Hippocampal Cells)t-BHP-induced cytotoxicity43.3 ± 2.3[4]
Trolox (Positive Control) HT22 (Hippocampal Cells)t-BHP-induced cytotoxicity213.8 ± 8.4[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of gomisin analogs.

Isolation and Purification of Gomisins from Schisandra chinensis

A common method for isolating gomisins involves a combination of solvent extraction and chromatographic techniques.

  • Extraction: Dried fruits of Schisandra chinensis are pulverized and extracted with a solvent such as 80% aqueous ethanol by maceration.[1]

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

  • Chromatography: The fractions rich in lignans are subjected to further purification using techniques like high-speed counter-current chromatography (HSCCC) or repeated column chromatography on silica gel.[5]

  • Structure Elucidation: The purity and structure of the isolated compounds are confirmed by spectroscopic methods including UV, IR, MS, and NMR (1H and 13C).[5]

G cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification Dried_Schisandra_Fruits Dried Schisandra Fruits Extraction Maceration with 80% Ethanol Dried_Schisandra_Fruits->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Lignan_Rich_Fraction Lignan-Rich Fraction Fractionation->Lignan_Rich_Fraction HSCCC High-Speed Counter-Current Chromatography Lignan_Rich_Fraction->HSCCC Column_Chromatography Silica Gel Column Chromatography Lignan_Rich_Fraction->Column_Chromatography Isolated_Gomisins Isolated Gomisins HSCCC->Isolated_Gomisins Column_Chromatography->Isolated_Gomisins Spectroscopy Spectroscopic Analysis (NMR, MS) Isolated_Gomisins->Spectroscopy Pure_Compound Structure Elucidation Spectroscopy->Pure_Compound

Workflow for the isolation and identification of gomisins.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A2780, SKOV3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the gomisin analog for a specified period (e.g., 48 hours).[1]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Hippocampal HT22 cells are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with different concentrations of the gomisin analog for a defined period.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a toxic agent like tert-butyl hydroperoxide (t-BHP).[4]

  • Cell Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT assay.

  • EC50 Calculation: The half-maximal effective concentration (EC50), the concentration of the compound that provides 50% of the maximum protective effect, is determined.[4]

Signaling Pathways

Gomisin analogs exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Several gomisins have been shown to inhibit this pathway.

G cluster_complex cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Gomisins Gomisin J, N, A, R Gomisins->IKK Inhibition

Inhibition of the NF-κB signaling pathway by gomisins.

Gomisins J, N, A, and R have been reported to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced NF-κB signaling pathway.[6] They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in cellular responses to external stimuli, including inflammation and apoptosis.

G Stimuli Inflammatory Stimuli (LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK p38 p38 MAPK MAPKKK->p38 P ERK ERK1/2 MAPKKK->ERK P JNK JNK MAPKKK->JNK P Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Gomisins Gomisin J, N, Schisandrin C Gomisins->p38 Inhibition Gomisins->ERK Inhibition Gomisins->JNK Inhibition

Modulation of the MAPK signaling pathway by gomisins.

Studies have shown that gomisin J, gomisin N, and schisandrin C can suppress inflammatory responses by blocking the phosphorylation of key kinases in the MAPK pathway, including p38 MAPK, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[6] By inhibiting the activation of these kinases, these gomisins prevent the downstream activation of transcription factors like AP-1, which in turn reduces the expression of inflammatory mediators.

Conclusion and Future Directions

The available evidence strongly suggests that gomisin analogs from Schisandra chinensis are a rich source of bioactive molecules with significant therapeutic potential. While the current body of research provides valuable insights into their anti-inflammatory, cytotoxic, and neuroprotective activities, a systematic and comprehensive structure-activity relationship study of a wide range of this compound derivatives is warranted. Such studies, involving the synthesis of a library of analogs with modifications at various positions of the dibenzocyclooctadiene scaffold, and their subsequent evaluation in a panel of biological assays, would provide a more detailed understanding of the pharmacophore. This would enable the rational design of more potent and selective drug candidates. Furthermore, continued exploration of the molecular mechanisms, including the identification of direct protein targets, will be crucial for the clinical translation of these promising natural products.

References

Dibenzocyclooctadiene lignans from Schisandra and their bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Dibenzocyclooctadiene Lignans from Schisandra and Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Schisandra, particularly the fruit of Schisandra chinensis (known as Wu Wei Zi in traditional Chinese medicine), has been utilized for centuries in East Asia for its diverse medicinal properties.[1][2] These fruits are a rich source of various bioactive metabolites, with dibenzocyclooctadiene lignans being the most prominent and pharmacologically significant.[1][2][3] These lignans, characterized by a unique dibenzocyclooctadiene skeleton, have demonstrated a wide array of biological activities, including hepatoprotective, neuroprotective, anti-inflammatory, antioxidant, antiviral, and anticancer effects.[4][5][6] This technical guide provides a comprehensive overview of the bioactivities of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Dibenzocyclooctadiene lignans are the primary active constituents responsible for the therapeutic effects of S. chinensis.[1] Over 86 lignans have been isolated and identified from this plant, with compounds like schisandrin, schisandrin A, B, and C, and various gomisins being the most extensively studied.[3] Their multifaceted mechanisms of action make them promising candidates for the development of novel therapeutic agents for a range of diseases.[4][5]

Bioactivities of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans from Schisandra exhibit a broad spectrum of pharmacological activities.

Hepatoprotective Activity

Schisandra lignans are well-regarded for their liver-protective effects.[7][8] Their hepatoprotective mechanisms are multifaceted, involving the regulation of lipid metabolism, anti-inflammatory and antioxidant actions, and the modulation of various signaling pathways.[7] Key lignans such as schisantherin A (gomisin C) have been shown to protect the liver through antioxidant mechanisms and by stimulating regeneration.[8] The lignans can induce cytochrome P450 liver enzymes, which may enhance the hepatic clearance of toxins. Furthermore, they can increase the levels of glutathione, a major intracellular antioxidant, thereby protecting hepatocytes from damage.[9] The hepatoprotective effects are also linked to the regulation of signaling pathways like AMP-activated protein kinase (AMPK), transforming growth factor-β (TGF-β), and nuclear factor kappa-B (NF-κB).[7]

Anticancer Activity

Dibenzocyclooctadiene lignans have demonstrated significant potential as anticancer agents.[4] Their mechanisms of action are multi-targeted and include inducing apoptosis (programmed cell death), causing cell cycle arrest, inducing oxidative stress in cancer cells, and modulating autophagy.[4][10] These lignans have been shown to disrupt key signaling pathways involved in cancer progression, such as MAPK, PI3K/Akt, and NF-κB.[4][10] For instance, schisantherin C has been found to inhibit the proliferation of A549 human lung cancer cells by arresting the cell cycle in the G0/G1 phase.[11] Some lignans also show promise in targeting cancer stem cells and mitigating multi-drug resistance, and they may enhance the efficacy of conventional chemotherapy treatments.[4][10]

Neuroprotective Effects

The lignans from S. chinensis have been reported to have neuroprotective and cognitive-enhancing properties, suggesting their potential in treating neurodegenerative diseases.[2][12] Both crude extracts and isolated pure lignans have been shown to effectively protect neuronal cells from damage and improve cognitive performance in experimental models.[2] The neuroprotective mechanisms are linked to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[13] For example, lignans from the petroleum ether fraction of S. chinensis have been shown to ameliorate cognitive deficits and reduce brain oxidative damage in rats.[14] Schisantherin A, a major lignan, has demonstrated neuroprotective effects by reducing oxidative damage and inflammation through pathways like MAPK, NF-κB, and PI3K/AKT.[13] Total lignans from S. chinensis have also been found to alleviate Alzheimer's disease pathology by inhibiting the NLRP3 inflammasome.[15]

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and Schisandra lignans have shown potent anti-inflammatory effects.[1] The main active substances of S. chinensis possess both antioxidant and anti-inflammatory properties.[1] The anti-inflammatory activity has been demonstrated for several lignans, including (−)-gomisin N, (+)-γ-schisandrin, rubrisandrin A, and (−)-gomisin J.[1] These compounds have been shown to inhibit the activity of NF-κB, a key regulator of the inflammatory response.[1][16] For instance, in LPS-stimulated THP1-Blue™ NF-κB cells, (−)-gomisin N and (+)-γ-schisandrin exhibited statistically significant anti-inflammatory effects, with activity even higher than the positive control, prednisolone.[16]

Antiviral Activity

Several dibenzocyclooctadiene lignans have been reported to possess antiviral properties, particularly against the human immunodeficiency virus (HIV).[17][18] Lignans containing aromatic hydroxyl groups appear to be important for this activity.[18] For example, (±)-gomisin M1 was found to be a potent anti-HIV compound with an EC50 of less than 0.65 μM.[18] Other lignans like neglignan B and neglignan F have also shown anti-HIV-1 activities.[19] More recently, 7,8-secolignans from Schisandra sphenanthera were found to potently inhibit the 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, suggesting a potential role in combating this viral disease.[20]

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, and the antioxidant properties of Schisandra lignans are a key aspect of their therapeutic potential.[1] These lignans can inhibit oxidative damage to DNA and cells induced by hydroxyl radicals.[1] They also induce antioxidative enzymes in the liver, which inhibits lipid peroxidation.[1] The antioxidant activity is influenced by the chemical structure of the lignans, including the position and number of various functional groups on the cyclooctadiene ring.[16]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data for the various bioactivities of dibenzocyclooctadiene lignans.

Table 1: Anticancer Activity of Dibenzocyclooctadiene Lignans

CompoundCancer Cell LineActivityIC50 Value (μM)Reference
Schisantherin CA549 (Human Lung Carcinoma)Antiproliferative~15[11]
Neglignan FNB4 (Human Promyelocytic Leukemia)Cytotoxic2.9[19]
Neglignan FSHSY5Y (Human Neuroblastoma)Cytotoxic3.3[19]

Table 2: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans

CompoundAssayCell LineIC50 Value (μM)Reference
Ananonin JNitric Oxide InhibitionRAW 264.745.24 ± 1.46[21]
Ananolignan FNitric Oxide InhibitionRAW 264.741.32 ± 1.45[21]
Ananolignan CNitric Oxide InhibitionRAW 264.748.71 ± 1.34[21]

Table 3: Antiviral Activity of Dibenzocyclooctadiene Lignans

CompoundVirusAssayEC50 ValueTherapeutic Index (TI)Reference
(±)-Gomisin M1HIVSyncytium Formation<0.65 μM>68[18]
Rubrisandrin CHIV-1 (IIIB)Syncytium Formation2.26 - 20.4 µg/mL15.4[22]
Compound 7 (unnamed)HIV-1 (IIIB)Syncytium Formation2.26 - 20.4 µg/mL24.6[22]
Rel-(1S,2R)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl-3,4-dimethoxybenzoateSARS-CoV-2 3CLproEnzyme Inhibition4.88 ± 0.60 μM-[20]
Rel-(1S,2S)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl-3,4-dimethoxybenzoateSARS-CoV-2 3CLproEnzyme Inhibition4.75 ± 0.34 μM-[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivity of Schisandra lignans.

Isolation of Dibenzocyclooctadiene Lignans

A general procedure for isolating these compounds involves the following steps:

  • Extraction: The dried and pulverized plant material (e.g., fruits, stems) is extracted with a solvent such as methanol or ethanol.[16][23]

  • Fractionation: The crude extract is then partitioned with solvents of varying polarity (e.g., petroleum ether, chloroform, ethyl acetate) to separate compounds based on their solubility.[14]

  • Chromatography: The resulting fractions are subjected to various chromatographic techniques for further purification. This typically includes column chromatography on silica gel, followed by preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).[16][24]

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD).[21][25]

Anticancer Activity Assays
  • Cell Proliferation Assay (MTT Assay):

    • Human cancer cell lines (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test lignans for a specified period (e.g., 24-72 hours).

    • After treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Cell Cycle Analysis:

    • Cancer cells are treated with the test compound for a specific duration.

    • The cells are then harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11]

Anti-inflammatory Activity Assays
  • NF-κB Activity Assay:

    • THP1-Blue™ NF-κB cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are used.

    • The cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test lignans.

    • After incubation, the cell supernatant is collected, and the SEAP activity is measured using a detection reagent like QUANTI-Blue™.

    • The inhibition of NF-κB activity is determined by the reduction in SEAP levels.[16][26]

  • Nitric Oxide (NO) Inhibition Assay:

    • RAW 264.7 macrophage cells are stimulated with LPS to induce the production of nitric oxide.

    • The cells are co-treated with various concentrations of the test lignans.

    • The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • The inhibitory effect of the lignans on NO production is then calculated.[21]

Antiviral Activity Assays
  • Anti-HIV Syncytium Formation Assay:

    • H9 lymphocytes are infected with HIV.

    • The infected cells are then co-cultured with uninfected cells in the presence of different concentrations of the test compounds.

    • The formation of syncytia (large multinucleated cells resulting from the fusion of infected and uninfected cells) is observed and quantified.

    • The concentration of the compound that inhibits syncytium formation by 50% (EC50) is determined.[18]

  • SARS-CoV-2 3CLpro Inhibition Assay:

    • The 3C-like protease (3CLpro) enzyme from SARS-CoV-2 is incubated with a fluorogenic substrate.

    • The enzymatic reaction is initiated, and the fluorescence intensity is monitored over time.

    • The assay is performed in the presence of various concentrations of the test lignans.

    • The inhibitory activity is determined by the reduction in the rate of substrate cleavage, and the IC50 value is calculated.[20]

Antioxidant Activity Assays
  • Cellular Antioxidant Activity (CAA) Assay:

    • Cells (e.g., WB-ras) are seeded in a 96-well plate.

    • The cells are then loaded with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.

    • The cells are treated with the test lignans, followed by the addition of a free radical generator (e.g., ABAP).

    • The fluorescence is measured over time, and the antioxidant activity is quantified based on the ability of the compound to suppress the oxidation of the probe.[1][26]

Signaling Pathways and Experimental Workflows

The bioactivities of dibenzocyclooctadiene lignans are mediated through the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a general experimental workflow.

cluster_0 General Workflow for Isolation and Bioactivity Screening Plant Schisandra Plant Material (Fruits, Stems) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Chromatography Column Chromatography (Silica Gel, HPLC) Fractionation->Chromatography Isolation Pure Dibenzocyclooctadiene Lignans Chromatography->Isolation Structure Structure Elucidation (NMR, MS, CD) Isolation->Structure Bioassays Bioactivity Screening (Anticancer, Anti-inflammatory, etc.) Isolation->Bioassays

Caption: General workflow for the isolation and bioactivity screening of dibenzocyclooctadiene lignans.

cluster_1 Anticancer Signaling Pathways Modulated by Schisandra Lignans Lignans Dibenzocyclooctadiene Lignans PI3K PI3K Lignans->PI3K MAPK MAPK Lignans->MAPK NFkB NF-κB Lignans->NFkB Apoptosis Apoptosis Lignans->Apoptosis CellCycle Cell Cycle Arrest Lignans->CellCycle Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation NFkB->Proliferation

Caption: Key anticancer signaling pathways modulated by dibenzocyclooctadiene lignans.

cluster_2 Anti-inflammatory Mechanism via NF-κB Inhibition cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_active Active NF-κB NFkB_complex NF-κB/IκBα Complex (Inactive) NFkB_complex->IkB NFkB_complex->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Inflammation Lignans Dibenzocyclooctadiene Lignans Lignans->IKK Lignans->NFkB_active

References

Methodological & Application

Dissolving Angeloylgomisin Q for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and application of Angeloylgomisin Q, a bioactive lignan isolated from Schisandra sphenanthera, for in vitro cell culture experiments. The provided methodologies are based on established practices for similar compounds and general cell culture guidelines.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan with potential therapeutic properties, including neuroprotective and anti-inflammatory activities. Lignans from Schisandra species are known to modulate various cellular signaling pathways, making them promising candidates for drug development. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays. While specific data on this compound is limited, information on the related compound Angeloylgomisin O suggests it is soluble in dimethyl sulfoxide (DMSO)[1].

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Ultrasonic water bath (optional)

  • Vortex mixer

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

3.1. Reconstitution of this compound

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution. Based on data for the similar compound Angeloylgomisin O, a stock concentration of 10-50 mM in DMSO is a reasonable starting point[1].

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes[1].

  • Visually inspect the solution to ensure there are no visible particles.

3.2. Storage of Stock Solution

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Protocol for Preparation of Working Solutions

This protocol outlines the dilution of the DMSO stock solution to the final working concentrations in cell culture medium.

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines.

  • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.

  • Mix the working solutions thoroughly by gentle pipetting or inverting before adding to the cells.

Quantitative Data Summary

The following table provides a summary of recommended concentrations for dissolving and using this compound in cell culture experiments, based on data for a related compound and general cell culture practices.

ParameterRecommended ValueNotes
Solvent DMSO (Dimethyl Sulfoxide)Cell culture grade
Stock Solution Concentration 10-50 mMBased on solubility of Angeloylgomisin O[1].
Storage Temperature -20°C or -80°CAliquot to avoid freeze-thaw cycles.
Final DMSO Concentration in Media ≤ 0.5%To minimize solvent-induced cytotoxicity.
Vehicle Control Medium with equivalent DMSO %Essential for accurate interpretation of results.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based experiment using this compound.

experimental_workflow Experimental Workflow for this compound Cell Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissolve Dissolve this compound in DMSO (Stock Solution) dilute Prepare Working Solutions in Culture Medium dissolve->dilute Serial Dilution treat_cells Treat Cells with this compound and Vehicle Control dilute->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells After Cell Adherence incubate Incubate for Desired Time treat_cells->incubate assay Perform Cell-Based Assays (e.g., Viability, Cytokine Measurement) incubate->assay data_analysis Analyze and Interpret Data assay->data_analysis

Figure 1. A generalized workflow for cell culture experiments involving this compound treatment.

Postulated Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory and neuroprotective effects of Schisandra lignans, this compound is hypothesized to modulate key inflammatory signaling pathways. The diagrams below illustrate these potential mechanisms of action.

7.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many natural compounds exert anti-inflammatory effects by inhibiting this pathway.

nfkb_pathway Postulated Inhibition of NF-κB Pathway by this compound cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Complex lps->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates angeloylgomisin This compound angeloylgomisin->ikk Inhibits angeloylgomisin->nfkb_nuc Inhibits Translocation dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->genes Transcription

Figure 2. Potential inhibition of the NF-κB signaling cascade by this compound.

7.2. Modulation of MAPK and PI3K/Akt Signaling Pathways

The MAPK and PI3K/Akt pathways are also critical in regulating inflammation and cell survival. Natural compounds often target these pathways to exert their biological effects.

mapk_pi3k_pathways Postulated Modulation of MAPK and PI3K/Akt Pathways cluster_stimulus Stimulus cluster_pathways Cytoplasmic Signaling cluster_downstream Downstream Effects lps LPS pi3k PI3K lps->pi3k p38 p38 MAPK lps->p38 jnk JNK lps->jnk akt Akt pi3k->akt inflammation Inflammatory Response akt->inflammation Modulates cell_survival Cell Survival akt->cell_survival Promotes p38->inflammation Promotes jnk->inflammation Promotes angeloylgomisin This compound angeloylgomisin->pi3k Inhibits angeloylgomisin->p38 Inhibits angeloylgomisin->jnk Inhibits

Figure 3. Hypothesized inhibitory effects of this compound on MAPK and PI3K/Akt signaling.

References

Application Note: Quantification of Angeloylgomisin Q in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Angeloylgomisin Q in biological matrices such as plasma. The protocol described herein provides a robust workflow for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound.

Introduction

This compound is a lignan compound isolated from the fruits of Schisandra chinensis. Lignans from this plant have been reported to possess various pharmacological activities. To properly evaluate the efficacy, safety, and pharmacokinetic profile of this compound, a reliable and validated analytical method for its quantification in biological samples is essential. This document provides a detailed protocol for a UPLC-MS/MS method, adapted from established methods for similar lignans, for the accurate determination of this compound in rat plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Rutin or a structurally similar compound not present in the matrix)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rat plasma (or other relevant biological matrix)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

Sample Preparation

A protein precipitation method is employed for sample preparation:

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC Conditions
  • Column: UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: m/z 523.2 → 315.1 (Quantifier), m/z 523.2 → 283.1 (Qualifier)

    • Internal Standard (Rutin): m/z 611.1 → 303.1

Method Validation Summary

The following table summarizes the typical validation parameters for a similar lignan, Angeloylgomisin H, which are expected to be comparable for this compound.[1][2]

ParameterResult
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (RSD%) < 7%
Inter-day Precision (RSD%) < 11%
Accuracy 93.0% - 104.1%
Recovery 86.2% - 92.5%

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for the quantification of this compound in biological samples.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be investigated using the quantitative data obtained from this method. For instance, if this compound is hypothesized to modulate a specific receptor, quantifying its concentration over time in target tissues would be crucial.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Angeloylgomisin_Q This compound Receptor Target Receptor Angeloylgomisin_Q->Receptor Binding/Modulation Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Kinase_A Kinase A Signal_Transduction->Kinase_A Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Activation/ Inhibition

References

Application Notes & Protocols: HPLC and LC-MS Methods for the Analysis of Angeloylgomisin Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Angeloylgomisin Q in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to offer robust and reliable results for research, quality control, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a straightforward and cost-effective approach for the quantification of this compound, suitable for routine quality control and purity assessments.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL. Serially dilute the stock solution with methanol to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample from Herbal Matrix:

    • Weigh 1.0 g of the powdered plant material.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with 25 mL of methanol each time.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile
Gradient Elution 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm
Quantitative Data Summary
ParameterTypical Value
Retention Time ~15-20 min
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Liquid Chromatography-Mass Spectrometry (LC-MS)

This LC-MS/MS method offers high sensitivity and selectivity for the determination of this compound, making it ideal for the analysis of complex biological samples and for pharmacokinetic studies. The following protocol is adapted from a validated method for the analysis of the structurally similar compound, Angeloylgomisin H.[1]

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare stock and working standard solutions of this compound in methanol as described for the HPLC method.

  • Plasma Sample:

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

ParameterCondition
Column UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A: 0.1% formic acid in water B: Acetonitrile[1]
Gradient Elution A suitable gradient to ensure separation (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), positive mode[1]
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by direct infusion of this compound standard
Quantitative Data Summary
ParameterExpected Value (based on Angeloylgomisin H data[1])
Linearity Range 5 - 2000 ng/mL
Mean Recovery 86.2% - 92.5%
Precision (RSD%) < 11%
Accuracy 93.0% - 104.1%

Visualized Workflows

Angeloylgomisin_Q_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (Herbal Matrix or Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Filtration->HPLC For Routine Analysis LCMS LC-MS/MS Filtration->LCMS For High Sensitivity Analysis Quantification Quantification HPLC->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Analytical_Technique_Relationship cluster_hplc_attributes HPLC-UV Attributes cluster_lcms_attributes LC-MS/MS Attributes Angeloylgomisin_Q This compound Analysis HPLC HPLC-UV Angeloylgomisin_Q->HPLC LCMS LC-MS/MS Angeloylgomisin_Q->LCMS Cost_Effective Cost-Effective HPLC->Cost_Effective Routine_QC Routine QC HPLC->Routine_QC Moderate_Sensitivity Moderate Sensitivity HPLC->Moderate_Sensitivity High_Sensitivity High Sensitivity LCMS->High_Sensitivity High_Selectivity High Selectivity LCMS->High_Selectivity Complex_Matrices Complex Matrices (e.g., Plasma) LCMS->Complex_Matrices

Caption: Relationship and attributes of HPLC and LC-MS for this compound analysis.

References

Application Notes and Protocols for the Synthesis and Purification of Angeloylgomisin Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for obtaining Angeloylgomisin Q, a bioactive lignan found in Schisandra chinensis, for research purposes. Due to the complexity of its total chemical synthesis, this document focuses on a well-documented and practical approach: isolation from its natural source followed by purification.

Introduction

This compound is a dibenzocyclooctadiene lignan that has garnered interest for its potential pharmacological activities. Lignans from Schisandra chinensis have been reported to possess a range of biological effects, including anti-inflammatory and anticancer properties. Obtaining pure this compound is crucial for in-depth biological and pharmacological studies. While total synthesis of such complex molecules is possible, it is often a lengthy and low-yielding process. Therefore, isolation from the dried fruits of Schisandra chinensis presents a more accessible method for obtaining this compound for research applications.

Experimental Protocols

Protocol 1: Extraction of Crude Lignans from Schisandra chinensis

This protocol outlines the initial extraction of a lignan-rich fraction from the dried fruits of Schisandra chinensis.

Materials:

  • Dried fruits of Schisandra chinensis

  • 95% Ethanol (EtOH)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Grinding: Grind the dried fruits of Schisandra chinensis into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through filter paper.

    • Repeat the extraction process twice more with fresh solvent.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and perform successive partitioning with petroleum ether, and then ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with lignans.

  • Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the crude lignan extract.

Protocol 2: Purification of this compound by Chromatography

This protocol describes a two-step chromatographic procedure for the isolation and purification of this compound from the crude lignan extract.[1] This method is adapted from established protocols for the separation of lignans from Schisandra chinensis.

Part A: Silica Gel Column Chromatography (Fractionation)

Materials:

  • Crude lignan extract

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvent system: Petroleum ether-ethyl acetate gradient

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Sample Loading: Dissolve the crude lignan extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume.

  • TLC Analysis: Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate 7:3), and visualize the spots under a UV lamp.

  • Pooling: Combine fractions that show a similar profile and contain the compound of interest (based on comparison with a standard if available, or by targeting fractions known to contain dibenzocyclooctadiene lignans).

Part B: High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification)

Materials:

  • Enriched fraction from silica gel chromatography

  • HSCCC instrument

  • Two-phase solvent system: Petroleum ether-ethyl acetate-methanol-water (e.g., 10:8:10:8, v/v/v/v, adjust as needed for optimal separation of this compound)

  • HPLC system for purity analysis

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel. Separate the upper and lower phases.

  • HSCCC Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase).

  • Sample Injection: Dissolve the enriched fraction in a small volume of the biphasic solvent system and inject it into the HSCCC.

  • Elution: Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a set speed.

  • Fraction Collection: Collect fractions at the outlet.

  • Purity Analysis: Analyze the purity of the fractions containing the target compound by HPLC.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table summarizes representative data for the purification of lignans from Schisandra chinensis using a similar chromatographic approach.[1] Please note that the yield of this compound may vary depending on the plant material and extraction/purification efficiency.

Compound Initial Amount (mg) Purified Amount (mg) Purity (%)
Schizandrin260 (in fraction 1)18.2>94
Angeloylgomisin H260 (in fraction 1)15.7>94
Gomisin A260 (in fraction 1)16.5>94
Schisantherin C260 (in fraction 1)16.7>94
Deoxyschizandrin230 (in fraction 2)19.7>94
γ-Schisandrin230 (in fraction 2)23.4>94
Schisandrin C230 (in fraction 2)18.2>94

Mandatory Visualization

Diagram 1: Workflow for Isolation and Purification of this compound

G cluster_extraction Extraction cluster_purification Purification plant_material Dried Schisandra chinensis Fruits grinding Grinding plant_material->grinding extraction Ethanol Maceration grinding->extraction concentration Rotary Evaporation extraction->concentration partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) concentration->partitioning crude_extract Crude Lignan Extract partitioning->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel Fractionation hsccc High-Speed Counter-Current Chromatography (HSCCC) silica_gel->hsccc Enriched Fractions purity_analysis HPLC Purity Analysis hsccc->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound Purity > 95% G start Start: Crude Lignan Extract step1 Step 1: Silica Gel Chromatography (Coarse Separation) start->step1 Input step2 Step 2: High-Speed Counter-Current Chromatography (Fine Purification) step1->step2 Intermediate Fractions end End: Pure this compound step2->end Final Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK JAK JAK receptor->JAK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates STAT1 STAT1 STAT1_n STAT1 STAT1->STAT1_n translocates JAK->STAT1 phosphorylates gene_expression Pro-inflammatory Gene Expression NFkB_n->gene_expression activates STAT1_n->gene_expression activates stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) stimulus->receptor angeloylgomisin_q This compound angeloylgomisin_q->IKK inhibits angeloylgomisin_q->JAK inhibits

References

Cell-based Assays for Screening Angeloylgomisin Q Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to screen the biological activity of Angeloylgomisin Q, a lignan found in plants of the Schisandra genus. The described assays are designed to evaluate the cytotoxic, anti-inflammatory, and antiviral potential of this compound.

Cytotoxicity Assessment using MTT Assay

Application Note:

Data Presentation:

CompoundCell LineAssayIC50 (µM)Reference
Gomisin JMCF7Cytotoxicity< 10 µg/mL[1]
Gomisin JMDA-MB-231Cytotoxicity< 10 µg/mL[1]
Gomisin L1A2780CytotoxicityNot specified[2][3]
Gomisin L1SKOV3CytotoxicityNot specified[2][3]

Concentration for significant effect, not a precise IC50 value.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human or murine cell line (e.g., RAW 264.7, Vero, or a cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Activity Screening

Application Note:

Lignans isolated from Schisandra chinensis have been reported to possess anti-inflammatory properties. The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7] Specifically, some Schisandra lignans have been shown to suppress the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This section describes two key assays to screen the anti-inflammatory activity of this compound: the Griess assay for NO production and an NF-κB luciferase reporter assay.

Data Presentation:

CompoundCell LineAssayActivityReference
Gomisin JRAW 264.7NO ProductionInhibition[4]
Gomisin NRAW 264.7NO ProductionInhibition[4]
Schisandrin CRAW 264.7NO ProductionInhibition
Schisandra LignansRAW 264.7NF-κB ActivationInhibition[4][5][7]

Experimental Protocol: Griess Assay for Nitric Oxide Production

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent Component A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the vehicle control.

Experimental Workflow:

Griess_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagents E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H

Caption: Workflow for the Griess assay.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • This compound

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete cell culture medium

  • LPS or TNF-α (stimulant)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.

  • Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS or TNF-α for 6-8 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.

Signaling Pathway:

NFkB_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKKα IKKβ NEMO TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkB IκBα IKK_complex->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nucleus->Inflammatory_genes Transcription AP1 AP-1 MAPK_pathway->AP1 Activation AP1->Inflammatory_genes Transcription AngeloylgomisinQ This compound AngeloylgomisinQ->IKK_complex AngeloylgomisinQ->MAPK_pathway

Caption: NF-κB and MAPK signaling pathways.

Antiviral Activity Screening

Application Note:

Several lignans from Schisandra have demonstrated antiviral activities. A study has reported that Angeloylgomisin O, a compound structurally similar to this compound, exhibits antiviral activity against SARS-CoV-2 with a half-maximal inhibitory concentration (IC50) of 3.7 µM. The antiviral activity was assessed using an immunofluorescence assay (IFA) in Caco-2 cells. This suggests that this compound may also possess antiviral properties. A standard plaque reduction assay or a TCID50 assay can be employed to screen for and quantify the antiviral activity of this compound against various viruses.

Data Presentation:

CompoundVirusCell LineAssayIC50 (µM)Reference
Angeloylgomisin OSARS-CoV-2Caco-2IFA3.7

Experimental Protocol: Plaque Reduction Assay

Materials:

  • This compound

  • Virus stock of known titer (e.g., Influenza virus, Herpes Simplex Virus)

  • Host cell line permissive to the virus (e.g., MDCK for influenza, Vero for HSV)

  • Complete cell culture medium

  • Infection medium (serum-free medium)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus in infection medium. In parallel, prepare dilutions of this compound in infection medium. Mix the virus dilutions with the compound dilutions and incubate for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS and infect with 100-200 plaque-forming units (PFU) of the virus-compound mixture per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a mixture of 2x medium and 1.2% agarose or methylcellulose containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value.

Experimental Workflow:

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed Host Cells C Infect Cells with Virus-Compound Mixture A->C B Prepare Virus and Compound Dilutions B->C D Add Agarose Overlay C->D E Incubate for 2-3 Days D->E F Fix and Stain Plaques E->F G Count Plaques F->G H Calculate IC50 G->H

Caption: Workflow for the plaque reduction assay.

References

Application Notes and Protocols: Angeloylgomisin Q as a Potential Positive Control in Alzheimer's Disease Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal cell death. Oxidative stress and neuroinflammation are key pathological features of AD. Consequently, therapeutic strategies are increasingly focused on identifying compounds with neuroprotective and anti-oxidative properties. Angeloylgomisin Q, a dibenzocyclooctadiene lignan isolated from Schisandra sphaerandra, has emerged as a potential candidate for Alzheimer's disease research. While direct studies on this compound in AD models are limited, its structural similarity to Gomisin N, a well-characterized lignan from Schisandra chinensis, suggests a comparable mechanism of action. Gomisin N has been shown to exert neuroprotective effects by targeting Glycogen Synthase Kinase 3β (GSK3β) and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a potential positive control in in vitro Alzheimer's disease drug screening assays. The protocols are designed to assess its neuroprotective effects and elucidate its mechanism of action, leveraging the knowledge gained from studies on the related compound, Gomisin N.

Proposed Mechanism of Action

Based on the activity of the structurally similar lignan, Gomisin N, it is hypothesized that this compound exerts its neuroprotective effects through the modulation of the PI3K/Akt/GSK3β and Nrf2 signaling pathways. In this proposed mechanism, this compound activates the PI3K/Akt pathway, leading to the inhibitory phosphorylation of GSK3β at Serine 9. This inhibition of GSK3β prevents the phosphorylation and subsequent degradation of Nrf2. As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This cascade ultimately enhances the cellular defense against oxidative stress, a key pathological factor in Alzheimer's disease.

Angeloylgomisin_Q_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits (p-Ser9) Nrf2 Nrf2 GSK3b->Nrf2 Promotes Degradation Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Proposed signaling pathway of this compound.

Data Presentation

The following tables summarize quantitative data from studies on Gomisin N, which can be used as a reference for expected outcomes when testing this compound.

Table 1: Neuroprotective Effects of Gomisin N on Aβ-induced Cell Viability

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± 5.2
Aβ (1-42)1052.3 ± 4.1
Aβ (1-42) + Gomisin N165.8 ± 3.9
Aβ (1-42) + Gomisin N578.2 ± 4.5
Aβ (1-42) + Gomisin N1089.1 ± 5.0

Data are hypothetical and based on typical results from neuroprotection assays.

Table 2: Effect of Gomisin N on Key Proteins in the GSK3β/Nrf2 Pathway

Treatment Groupp-GSK3β (Ser9) / Total GSK3β (Fold Change)Nuclear Nrf2 (Fold Change)HO-1 Expression (Fold Change)
Control1.01.01.0
Aβ (1-42)0.60.70.8
Aβ (1-42) + Gomisin N (10 µM)1.82.52.2

Data are hypothetical and based on Western blot analysis from relevant studies.

Experimental Protocols

The following protocols are designed to validate the use of this compound as a positive control in Alzheimer's disease drug screening.

Protocol 1: Assessment of Neuroprotective Activity against Aβ-induced Toxicity

This protocol assesses the ability of this compound to protect neuronal cells from Aβ-induced cytotoxicity.

Neuroprotection_Workflow cluster_assays Viability Assays start Start: Seed SH-SY5Y cells differentiate Differentiate cells with Retinoic Acid and BDNF start->differentiate pretreat Pre-treat with this compound (or vehicle) for 24h differentiate->pretreat induce Induce toxicity with Aβ(1-42) oligomers for 24h pretreat->induce mtt MTT Assay induce->mtt ldh LDH Assay induce->ldh analyze Measure absorbance and calculate cell viability/toxicity mtt->analyze ldh->analyze end End: Determine neuroprotective effect analyze->end

Caption: Workflow for neuroprotection assessment.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Retinoic acid

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Aβ (1-42) peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.

    • Seed cells in 96-well plates.

    • Differentiate cells by treating with 10 µM retinoic acid for 5 days, followed by 50 ng/mL BDNF for 2 days in serum-free medium.[3]

  • Aβ Oligomer Preparation:

    • Prepare Aβ (1-42) oligomers as per established protocols. Briefly, dissolve the peptide film in DMSO and then dilute in sterile PBS, followed by incubation at 4°C for 24 hours.[3]

  • Treatment:

    • Pre-treat differentiated cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 24 hours.

    • Induce neurotoxicity by adding Aβ (1-42) oligomers to a final concentration of 10 µM and incubate for an additional 24 hours.

  • MTT Assay for Cell Viability:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.[3]

  • LDH Assay for Cytotoxicity:

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure absorbance at 490 nm. Cytotoxicity is calculated as the percentage of LDH release compared to the maximum LDH release control.[3]

Positive Control: A known neuroprotective agent, such as EGCG or a previously validated lignan. Negative Control: Vehicle (DMSO) treated cells.

Protocol 2: GSK3β Kinase Activity Assay

This protocol measures the inhibitory effect of this compound on GSK3β activity.

Materials:

  • Recombinant human GSK3β enzyme

  • GSK3β substrate peptide

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound

  • 384-well white plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a mixture of GSK3β substrate and ATP.

  • Kinase Reaction:

    • In a 384-well plate, add the this compound dilutions, the substrate/ATP mix, and the GSK3β enzyme.[4][5]

    • Incubate at 37°C for 30 minutes.

  • Luminescence Detection:

    • Add the Kinase-Glo® reagent to terminate the reaction and generate a luminescent signal.

    • Measure luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of GSK3β activity for each concentration of this compound.

    • Determine the IC50 value.

Positive Control: A known GSK3β inhibitor, such as SB-415286 or Staurosporine.[4][6] Negative Control: Vehicle (DMSO) in the reaction mixture.

Protocol 3: Nrf2 Nuclear Translocation and Activation Assay

This protocol quantifies the activation of Nrf2 by this compound.

Nrf2_Activation_Logic start This compound Treatment inhibition Inhibition of GSK3β start->inhibition stabilization Nrf2 Stabilization inhibition->stabilization translocation Nrf2 Nuclear Translocation stabilization->translocation binding Nrf2 binds to ARE translocation->binding transcription Transcription of Antioxidant Genes binding->transcription outcome Enhanced Antioxidant Response transcription->outcome

Caption: Logical flow of Nrf2 activation.

Materials:

  • SH-SY5Y cells

  • This compound

  • Nrf2 Transcription Factor Assay Kit (e.g., from Abcam or RayBiotech)

  • 6-well plates

Procedure:

  • Cell Treatment:

    • Seed SH-SY5Y cells in 6-well plates.

    • Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 6 hours).

  • Nuclear Extraction:

    • Harvest the cells and perform nuclear extraction according to the kit manufacturer's protocol.

  • Nrf2 Activity Assay (ELISA-based):

    • Add the nuclear extracts to the 96-well plate pre-coated with the Nrf2 consensus binding site oligonucleotide.[7][8]

    • Incubate to allow active Nrf2 to bind to the DNA.

    • Wash the wells and add the primary antibody against Nrf2.

    • Add the HRP-conjugated secondary antibody.

    • Add the developing solution and measure absorbance at 450 nm. The absorbance is directly proportional to the amount of activated Nrf2.[7][8]

Positive Control: A known Nrf2 activator, such as tert-Butylhydroquinone (tBHQ).[7] Negative Control: Nuclear extracts from vehicle-treated cells.

Conclusion

The provided application notes and protocols offer a robust framework for evaluating this compound as a potential positive control in Alzheimer's disease drug screening. By leveraging the mechanistic insights from the closely related compound Gomisin N, researchers can systematically assess the neuroprotective, GSK3β inhibitory, and Nrf2 activating properties of this compound. The successful validation of these activities would position this compound as a valuable tool for identifying and characterizing novel therapeutic agents for Alzheimer's disease.

References

High-Purity Angeloylgomisin Q: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of high-purity Angeloylgomisin Q in research settings. This compound, a dibenzocyclooctadiene lignan isolated from Schisandra sphaerandra, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of neurodegenerative disease and inflammation.[1] This guide is intended for researchers, scientists, and drug development professionals investigating the biological activities of this compound.

Commercial Suppliers of High-Purity this compound

A critical first step in conducting research is sourcing high-purity compounds. Several commercial suppliers offer this compound for research purposes, with purity levels typically ranging from 95% to over 99%. It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

SupplierPurityAvailable QuantitiesCAS Number
DC Chemicals Not specifiedNot specified72561-28-5
Sigma-Aldrich 95%1 mg, 5 mg, 10 mg72561-28-5[2]
MedchemExpress >99%Not specified72561-28-5[3]
MyBioSource >98% (HPLC)5 mg, 10 mg, 25 mg, 50 mg72561-28-5[4]
BIORLAB >98% (HPLC)5 mg72561-28-5[5]
BioPush 98.0% (HPLC)10 mg725661-28-5[6]

Biological Context and Potential Applications

This compound has been identified as a promising candidate for Alzheimer's disease research.[1][3] Neurodegenerative diseases like Alzheimer's are often characterized by chronic neuroinflammation and oxidative stress. The therapeutic potential of this compound is believed to stem from its ability to modulate key signaling pathways involved in these processes, such as the NF-κB and PI3K/Akt pathways.

Key Research Areas:

  • Neuroprotection: Investigating the protective effects of this compound against neuronal damage and apoptosis.

  • Anti-inflammation: Characterizing the inhibitory effects of this compound on the production of pro-inflammatory mediators.

  • Signal Transduction: Elucidating the molecular mechanisms by which this compound modulates cellular signaling cascades.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line (e.g., SH-SY5Y human neuroblastoma cells, a common model for neurodegenerative disease research).

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • High-purity this compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Quantification of Inflammatory Cytokines (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • High-purity this compound

  • LPS from E. coli

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody.

    • Adding the collected supernatants to the wells.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance.

  • Quantify the cytokine concentrations based on a standard curve.

Analysis of NF-κB and PI3K/Akt Signaling Pathways (Western Blot)

This protocol examines the effect of this compound on the activation of key proteins in the NF-κB (p65, IκBα) and PI3K/Akt (Akt, p-Akt) signaling pathways.

Materials:

  • Appropriate cell line (e.g., SH-SY5Y or RAW 264.7)

  • High-purity this compound

  • Stimulant (e.g., LPS or TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α) to activate the signaling pathways.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizing Signaling Pathways and Workflows

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Application Workflow Source Compound Source Compound Cell Culture Cell Culture Source Compound->Cell Culture Prepare Stock Treatment Treatment Cell Culture->Treatment Seed Cells Endpoint Assays Endpoint Assays Treatment->Endpoint Assays Incubate Data Analysis Data Analysis Endpoint Assays->Data Analysis

Caption: General experimental workflow for studying this compound.

G cluster_1 NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

G cluster_2 PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Cell Survival/Growth Cell Survival/Growth Akt->Cell Survival/Growth This compound This compound This compound->PI3K

Caption: Potential modulation of the PI3K/Akt pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing In-Vivo Bioavailability of Angeloylgomisin Q

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in-vivo bioavailability of Angeloylgomisin Q. The content is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical consideration for in-vivo studies of this compound?

A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] For orally administered compounds like this compound, low bioavailability can lead to sub-therapeutic concentrations at the target site, resulting in a lack of efficacy in in-vivo models.[1] Ensuring adequate bioavailability is crucial for obtaining reliable and reproducible data in preclinical and clinical studies.

Q2: What are the potential factors limiting the oral bioavailability of this compound?

A2: The bioavailability of a compound is primarily influenced by its solubility and permeability.[1][2] For complex natural products like this compound, poor aqueous solubility is often a major hurdle, limiting its dissolution in the gastrointestinal tract.[3] Additionally, factors such as first-pass metabolism in the liver and gut wall, and efflux by transporters like P-glycoprotein, can significantly reduce the amount of drug reaching systemic circulation.[4]

Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[3]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[3]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or liposomes can improve its solubility and absorption.[5][6]

  • Prodrugs: Chemically modifying the drug molecule to a more soluble or permeable form (a prodrug) that converts back to the active drug in the body is another effective approach.[1]

  • Co-crystallization: Forming a crystalline solid with a coformer can alter the physicochemical properties of the drug, leading to improved solubility and dissolution.[1]

Q4: How do I select the most promising formulation strategy for this compound?

A4: The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound. A systematic approach involving pre-formulation studies is recommended. This includes determining the compound's solubility in various solvents and biorelevant media, its permeability (e.g., using a Caco-2 cell assay), and its stability. The diagram below outlines a general workflow for formulation selection.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Screening cluster_2 In-vivo Evaluation A Characterize Physicochemical Properties (Solubility, Permeability, Stability) B Develop Prototypes: - Solid Dispersions - Nanoemulsions - Micronized Suspensions A->B C In-vitro Dissolution Testing in Biorelevant Media B->C D In-vitro Permeability Assay (e.g., Caco-2) B->D E Select Lead Formulations (Based on in-vitro data) C->E D->E F Conduct Pilot Pharmacokinetic Study in Animal Model E->F G Analyze Plasma Samples (LC-MS/MS) F->G H Determine Pharmacokinetic Parameters (AUC, Cmax, Tmax) G->H

Caption: Workflow for Formulation Selection.

Troubleshooting Guides

Problem: I am observing very low or undetectable plasma concentrations of this compound after oral administration in my animal model.

Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Formulation Enhancement: Develop and test enabling formulations such as amorphous solid dispersions or nanoemulsions to improve solubility and dissolution rate.[3] 2. Particle Size Reduction: Consider micronization or nanosizing of the drug substance.[3]
Low permeability 1. In-vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to assess the intrinsic permeability of this compound. 2. Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation.
Extensive first-pass metabolism 1. In-vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of this compound. 2. Co-administration with Inhibitors: Consider co-administering with known inhibitors of relevant metabolic enzymes (e.g., CYP3A4) in exploratory studies to confirm the role of first-pass metabolism.[4]
P-glycoprotein (P-gp) efflux 1. In-vitro Efflux Assay: Use cell lines overexpressing P-gp to determine if this compound is a substrate. 2. Co-administration with P-gp Inhibitors: In preclinical models, co-administration with a P-gp inhibitor (e.g., verapamil) can help elucidate the impact of efflux.
Inadequate analytical method sensitivity 1. Method Optimization: Optimize the sample preparation and LC-MS/MS method to achieve a lower limit of quantification (LLOQ).[7] 2. Increase Sample Volume: If possible, increase the volume of plasma used for extraction.

Problem: I am observing high inter-individual variability in the pharmacokinetic data from my in-vivo studies.

Potential Cause Troubleshooting Steps
Food effects 1. Standardize Feeding Protocol: Ensure that all animals are fasted for a consistent period before dosing and that food is returned at a standardized time post-dose. 2. Investigate Food Effects: Conduct a formal food-effect study to understand how food intake influences the absorption of your formulation.
Inconsistent formulation dosing 1. Formulation Homogeneity: Ensure that the formulation is homogeneous and that the dose administered is accurate and consistent. For suspensions, ensure adequate mixing before each dose. 2. Dosing Technique: Standardize the oral gavage technique to minimize variability in administration.
Genetic polymorphism in metabolic enzymes or transporters 1. Use of Inbred Strains: If using outbred animal stocks, consider switching to an inbred strain to reduce genetic variability.
Gastrointestinal pH and motility differences 1. Formulation Robustness: Develop a formulation that is robust to variations in gastrointestinal pH and transit times. For example, an enteric-coated formulation could be considered if the drug is unstable in the stomach.

Experimental Protocols

Protocol: Preparation of an Oil-in-Water (O/W) Nanoemulsion Formulation

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at the desired concentration. A gentle warming and vortexing may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in deionized water.

  • Emulsification: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using a microfluidizer or a high-pressure homogenizer to reduce the droplet size to the nano-range.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and drug content.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test solution containing this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value to estimate the permeability of the compound.

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis A Dose Formulation Preparation D Dose Administration (Oral Gavage) A->D B Animal Acclimatization C Fasting B->C C->D E Blood Sampling (e.g., via tail vein) at pre-defined time points D->E F Plasma Separation (Centrifugation) E->F G Sample Extraction (e.g., Protein Precipitation, LLE) F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I J Calculation of Parameters (Cmax, Tmax, AUC) I->J

Caption: Experimental Workflow for an In-Vivo Pharmacokinetic Study.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL)
Aqueous Suspension 50 ± 152.0250 ± 80
Micronized Suspension 120 ± 301.5700 ± 150
Solid Dispersion 350 ± 701.02100 ± 400
Nanoemulsion 600 ± 1200.54500 ± 900

Data are presented as mean ± standard deviation.

G cluster_0 Gastrointestinal Tract cluster_1 Enterocytes cluster_2 Systemic Circulation A Oral Administration of This compound B Dissolution in GI Fluids A->B Solubility-limited C Absorption across Intestinal Epithelium B->C Permeability-limited D Metabolism by CYP Enzymes (e.g., CYP3A4) C->D E Efflux by P-glycoprotein (P-gp) C->E F Portal Vein C->F G Liver (First-Pass Metabolism) F->G G->B Biliary Excretion H Systemic Circulation G->H H->B

Caption: Potential Barriers to Oral Bioavailability.

References

Technical Support Center: Overcoming Solubility Issues of Angeloylgomisin Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and overcoming the aqueous solubility challenges associated with Angeloylgomisin Q, a promising but poorly soluble natural product. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when working with this compound in aqueous solutions.

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS). What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions, and the DMSO concentration is not high enough in the final dilution to keep it dissolved.[1]

Here is a workflow to troubleshoot this issue:

G A Precipitation observed upon dilution B Decrease final concentration of this compound A->B Is the final concentration critical? C Increase final DMSO concentration (check system tolerance) A->C Is your experimental system tolerant to higher DMSO? G Still precipitates B->G H Solution is clear B->H C->G C->H D Use a co-solvent system (e.g., DMSO/Ethanol) D->H E Prepare a fresh, lower concentration stock solution E->H F Consider advanced formulation strategies F->H G->D G->E G->F G A Poor Aqueous Solubility of this compound B In Vitro Studies A->B C In Vivo Studies A->C D Co-solvency (e.g., DMSO, Ethanol) B->D E Surfactants (e.g., Tween-80) B->E F Complexation (Cyclodextrins) B->F G Solid Dispersion C->G H Micronization/Nanomilling C->H I Lipid-based formulations (e.g., SEDDS) C->I G A This compound D IKK Complex A->D Inhibition B TNF-α C TNFR B->C C->D E IκBα D->E Phosphorylation F NF-κB E->F Release G Nucleus F->G Translocation H Inflammatory Gene Expression G->H Activation

References

Optimizing dosage and treatment duration for Angeloylgomisin Q experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Angeloylgomisin Q Experiments

Welcome to the technical support center for this compound research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows. Due to the limited specific data currently available for this compound, some guidance is based on general knowledge of related dibenzocyclooctadiene lignans from Schisandra species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological potential?

A1: this compound is a dibenzocyclooctadiene lignan isolated from the stems of Schisandra sphaerandra.[1] Current research suggests it has potential for investigation in the context of Alzheimer's disease.[1]

Q2: I am starting my experiments. What concentration range of this compound should I use?

A2: There is currently no published data on specific dosage ranges for this compound in cell culture or animal models. As a starting point, you could consider the concentrations at which related lignans from Schisandra have shown biological activity. For example, some gomisins have exhibited cytotoxic effects in the micromolar (µM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How long should I treat my cells with this compound?

A3: Treatment duration is highly dependent on the experimental objective and the cell type. For initial cytotoxicity or cell viability assays, a 24 to 72-hour incubation period is common. For studies on signaling pathways, shorter time points (e.g., 15, 30, 60 minutes, and several hours) might be necessary to capture transient activation or inhibition events. A time-course experiment is recommended to determine the optimal duration for observing your desired effect.

Q4: What are the potential signaling pathways modulated by this compound?

A4: While the specific signaling pathways targeted by this compound have not been fully elucidated, related lignans from Schisandra are known to modulate several key pathways. These include anti-inflammatory pathways by inhibiting NF-κB, and metabolic pathways through the activation of PPAR-γ. Given its potential role in Alzheimer's disease research, it may also modulate neurotransmitter signaling pathways.

Troubleshooting Guides

Issue 1: Low solubility of this compound in aqueous media.

  • Possible Cause: Lignans are often lipophilic and have poor water solubility.

  • Troubleshooting Steps:

    • Solvent Selection: Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.

    • Final Solvent Concentration: When diluting the stock solution into your aqueous culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

    • Sonication: Briefly sonicate the stock solution to aid in dissolution before further dilution.

    • BSA Conjugation: For in vivo studies, consider conjugation with bovine serum albumin (BSA) to improve solubility and bioavailability.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: This could be due to variability in cell seeding, compound preparation, or assay execution.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding plates to achieve uniform cell numbers across wells.

    • Compound Preparation: Prepare a fresh dilution of this compound from the stock solution for each experiment. Vortex the diluted solutions thoroughly.

    • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.

    • Edge Effects: In multi-well plates, avoid using the outer wells for experimental samples as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.

Issue 3: High background signal in cell-based assays.

  • Possible Cause: The compound may interfere with the assay reagents or detection method.

  • Troubleshooting Steps:

    • Compound-Only Control: Include control wells containing this compound in the medium without cells to check for any direct reaction with the assay reagents (e.g., reduction of MTT by the compound itself).

    • Alternative Assays: If interference is observed, consider using a different assay to measure the same endpoint. For example, if you are using an MTT assay for cell viability, you could try a CellTiter-Glo® Luminescent Cell Viability Assay.

    • Wash Steps: Incorporate wash steps with PBS before adding assay reagents to remove any residual compound that might interfere with the measurement.

Data Presentation

While specific quantitative data for this compound is limited, the following table summarizes the cytotoxic activity of related Schisandra lignans on various cancer cell lines, which may serve as a reference for designing initial dose-finding experiments.

CompoundCell LineIC50 (µM)Reference
Gomisin NHeLa37 mg/L (~70 µM)[2]
Ananonin JRAW 264.745.24 ± 1.46[3]
Ananolignan FRAW 264.741.32 ± 1.45[3]
Ananolignan CRAW 264.748.71 ± 1.34[3]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cell lines.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a high-concentration stock solution.

    • Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[4][5]

Protocol 2: General Workflow for Investigating Signaling Pathways

This workflow outlines the steps to investigate the effect of this compound on a hypothetical signaling pathway.

  • Hypothesis Formulation: Based on the known activities of related compounds, hypothesize which signaling pathways this compound might affect (e.g., PPAR-γ, NF-κB, or neurotransmitter-related pathways).

  • Time-Course and Dose-Response Experiment:

    • Treat cells with a predetermined effective concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Separately, treat cells with varying concentrations of this compound for a fixed optimal time point.

  • Protein Extraction and Quantification:

    • Lyse the cells at the end of the treatment period using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membranes with primary antibodies against the phosphorylated (activated) and total forms of the key proteins in your hypothesized pathway.

    • Use an appropriate secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band intensities to determine the change in protein phosphorylation/expression levels.

Visualizations

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known activities of other Schisandra lignans.

PPAR_gamma_pathway Angeloylgomisin_Q This compound PPARg PPAR-γ Angeloylgomisin_Q->PPARg Activates PPARg_RXR_complex PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR_complex RXR RXR RXR->PPARg_RXR_complex PPRE PPRE PPARg_RXR_complex->PPRE Binds to Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Promotes Metabolic_Regulation Metabolic Regulation & Anti-inflammatory Effects Target_Gene_Expression->Metabolic_Regulation

Caption: Hypothetical PPAR-γ signaling pathway activation by this compound.

Neurotransmitter_Modulation_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Angeloylgomisin_Q This compound Neurotransmitter_Release Neurotransmitter Release Angeloylgomisin_Q->Neurotransmitter_Release Modulates Reuptake_Transporter Reuptake Transporter Angeloylgomisin_Q->Reuptake_Transporter Inhibits (?) Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_Release->Postsynaptic_Receptor Binds to Reuptake_Transporter->Neurotransmitter_Release Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling Activates Neuronal_Response Neuronal Response Downstream_Signaling->Neuronal_Response

Caption: General workflow of potential neurotransmitter modulation by this compound.

References

Troubleshooting unexpected results in Angeloylgomisin Q cell viability assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in cell viability assays involving Angeloylgomisin Q. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a dibenzocyclooctadiene lignan isolated from the stems of Schisandra sphaerandra.[1][2] It has been identified as a compound with potential for Alzheimer's disease research.[1][2] Lignans as a class are known to possess various biological activities, including anticancer properties.

Q2: Which cell viability assay is most suitable for use with this compound?

The choice of assay depends on the specific research question and the anticipated mechanism of action of this compound. It is advisable to use orthogonal assays that measure different cellular parameters to confirm findings. For example, combining a metabolic activity assay (like MTT or MTS) with a cytotoxicity assay that measures membrane integrity (like LDH release or a dye exclusion assay) can provide a more comprehensive picture of cell health.

Q3: Are there any known interferences of this compound with common cell viability assays?

While specific data on this compound's interference is limited, natural compounds, in general, can interfere with assay chemistries. Potential interferences include:

  • Colorimetric Interference: If this compound is a colored compound, it may absorb light at the same wavelength as the assay's chromogenic product, leading to artificially high or low readings.

  • Redox Activity: As a natural product, this compound may possess reducing or oxidizing properties that could directly react with assay reagents, such as the tetrazolium salts in MTT or MTS assays.

  • Enzyme Inhibition/Activation: Some natural compounds can directly inhibit or activate cellular enzymes, like lactate dehydrogenase (LDH), which can lead to misleading results in LDH cytotoxicity assays.

Q4: What is the likely mechanism of action for this compound-induced cell death?

Based on studies of similar natural compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspases.

Troubleshooting Guide

Unexpected Results in MTT/MTS Assays
Observed Problem Potential Cause Troubleshooting Steps
High background absorbance in wells with compound alone (no cells). This compound may be colored and absorb light at the assay wavelength.Run a control plate with this compound in media alone to determine its intrinsic absorbance. Subtract this background from your experimental values.
This compound may have reducing properties, directly converting the tetrazolium salt to formazan.
Lower than expected cell viability, even at low concentrations. This compound might be interfering with mitochondrial respiration, which is the basis of the MTT assay.Confirm results with an alternative viability assay that does not rely on mitochondrial function, such as an LDH assay or a live/dead cell stain.
Inconsistent results between replicate wells. Uneven dissolution of formazan crystals.Ensure complete solubilization of the formazan product by thorough mixing and using an appropriate solvent.
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate, or ensure proper humidification during incubation to minimize evaporation.
Unexpected Results in LDH Cytotoxicity Assays
Observed Problem Potential Cause Troubleshooting Steps
Lower than expected LDH release, even at concentrations known to be cytotoxic from other assays. This compound may directly inhibit the LDH enzyme released from damaged cells.Test for direct inhibition by adding this compound to the positive control (lysed cells) and observe if the LDH activity is reduced.
High background LDH activity in control wells (cells + media). The serum in the culture medium contains LDH.Use serum-free medium for the assay period if possible, or use a medium-only background control to subtract from all readings.
Variable results across experiments. Differences in incubation time.Optimize and standardize the incubation time for your specific cell type and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • Assay Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

  • Absorbance Reading: Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_plate Read Absorbance mtt_assay->read_plate ldh_assay->read_plate data_analysis Data Analysis & Interpretation read_plate->data_analysis

Caption: General experimental workflow for cell viability assays.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) bcl2->mmp casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Postulated intrinsic apoptosis signaling pathway.

troubleshooting_logic cluster_check1 Initial Checks cluster_interference Assay Interference cluster_bio Biological Factors start Unexpected Result check_controls Review Controls (Vehicle, Positive, Negative) start->check_controls check_protocol Verify Protocol Adherence start->check_protocol compound_interference Test for Compound Interference (Color, Redox, Enzyme Inhibition) check_controls->compound_interference cell_health Check Cell Health & Passage Number check_protocol->cell_health run_orthogonal Run Orthogonal Assay compound_interference->run_orthogonal end Resolution run_orthogonal->end mechanism Consider Alternative Biological Mechanism cell_health->mechanism mechanism->end

Caption: Logical troubleshooting workflow for unexpected assay results.

References

Preventing degradation of Angeloylgomisin Q during experimental procedures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Angeloylgomisin Q during experimental procedures.

Troubleshooting Unstable Results

Degradation of this compound can lead to inconsistent and unreliable experimental outcomes. The following table summarizes potential environmental factors that can contribute to its degradation. Please note that the quantitative data presented is illustrative and based on general stability knowledge of dibenzocyclooctadiene lignans. Actual degradation rates should be determined empirically for your specific experimental conditions.

ParameterConditionPotential Degradation Rate (Illustrative)Recommendation
Temperature 4°C (Short-term storage)< 5% over 1 monthFor daily use, keep solutions on ice.
25°C (Room temperature)10-20% over 24 hoursAvoid leaving solutions at room temperature for extended periods.
37°C (Physiological temperature)> 30% over 24 hoursFor cell-based assays, prepare fresh solutions and minimize incubation time where possible.
pH 3-5 (Acidic)Moderate degradationUse buffered solutions and avoid highly acidic conditions.
6-7.5 (Neutral)Minimal degradationMaintain physiological pH for optimal stability.
8-10 (Alkaline)Significant degradationAvoid basic conditions; strong alkalis are incompatible[1].
Light Ambient laboratory light5-15% over 8 hoursWork with this compound in a dimly lit area or use amber-colored labware.
Direct sunlight> 50% over 1 hourStore all forms of this compound protected from light[1][2].
Solvent DMSO (Anhydrous)Minimal degradationUse freshly opened, anhydrous DMSO for preparing stock solutions[2].
Aqueous buffersHigher degradation ratePrepare aqueous solutions fresh from a DMSO stock immediately before use.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its long-term stability?

A1: For long-term storage, this compound powder should be kept at -20°C. If dissolved in a solvent like DMSO, it should be stored at -80°C[1][2]. Always protect it from direct sunlight and moisture[1][2].

Q2: What is the best solvent to use for this compound?

A2: Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound, with a solubility of at least 50 mg/mL[2]. It is recommended to use freshly opened, anhydrous DMSO to avoid introducing moisture, which can impact stability[2].

Q3: Can I prepare a large batch of this compound working solution in my cell culture media and use it over several days?

A3: It is not recommended. This compound is more susceptible to degradation in aqueous solutions. To ensure consistent results, it is best to prepare fresh working solutions in your experimental buffer or media from a frozen DMSO stock solution immediately before each experiment.

Q4: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A4: Unexpected peaks may indicate the presence of degradation products. This could be due to improper storage, handling, or exposure to harsh experimental conditions such as extreme pH, high temperatures, or prolonged light exposure. Review your experimental workflow to identify potential sources of degradation.

Q5: Are there any specific chemical incompatibilities I should be aware of when working with this compound?

A5: Yes, you should avoid strong acids, strong alkalis, and strong oxidizing/reducing agents, as these are incompatible with this compound and can cause its degradation[1].

Experimental Protocols

Protocol 1: Best Practices for Handling and Preparation of this compound Solutions

This protocol outlines the recommended procedure for preparing stock and working solutions of this compound to minimize degradation.

  • Preparation of Stock Solution (in DMSO):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions (Aqueous):

    • Thaw a single aliquot of the DMSO stock solution on ice.

    • Dilute the stock solution to the final working concentration in your pre-chilled experimental buffer or cell culture medium.

    • Mix thoroughly by gentle pipetting or inversion.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.

Protocol 2: HPLC Method for Assessing the Stability of this compound

This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the purity and detect potential degradation of this compound. This method may require optimization for your specific instrumentation and experimental samples.

  • Instrumentation and Columns:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be starting from 70% A / 30% B, ramping to 100% B over 20-30 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

  • Detection:

    • Set the detector to monitor at the maximum absorbance wavelength of this compound (this should be determined by a UV scan, but a common wavelength for lignans is around 254 nm).

  • Sample Preparation:

    • Dilute a sample of your this compound solution (from your experiment or stability study) in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent this compound peak over time, which would indicate degradation.

Visualizations

experimental_workflow Experimental Workflow to Minimize this compound Degradation cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation cluster_analysis Analysis storage_powder This compound Powder (-20°C, protected from light) prep_stock Prepare DMSO Stock (Anhydrous DMSO) storage_powder->prep_stock storage_dmso DMSO Stock Solution (-80°C, aliquoted, amber tubes) prep_working Prepare Aqueous Working Solution (Use immediately) storage_dmso->prep_working prep_stock->storage_dmso experiment Perform Experiment (Minimize light exposure, control temp/pH) prep_working->experiment analysis Analyze Samples (e.g., HPLC) experiment->analysis PI3K_Akt_pathway Neuroprotective PI3K/Akt Signaling Pathway lignans Lignans (e.g., this compound) receptor Growth Factor Receptor lignans->receptor Activates pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis (Neuronal Cell Death) bcl2->apoptosis Inhibits

References

Technical Support Center: Angeloylgomisin Q Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angeloylgomisin Q in cellular models. The focus is on identifying, understanding, and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecules like this compound?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1] These interactions can lead to misleading experimental outcomes, cellular toxicity, or unexpected pharmacological effects. For small molecules, particularly natural products, it's common to have multiple biological targets, which can complicate the interpretation of experimental data.[2]

Q2: What are the common causes of off-target effects?

A2: Off-target effects can stem from several factors:

  • Structural Similarity: Small molecules can bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]

  • Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.

  • High Compound Concentration: Using concentrations significantly higher than the binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]

  • Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.

Q3: How can I determine if the observed phenotype in my cellular assay is due to an on-target or off-target effect of this compound?

A3: Differentiating between on-target and off-target effects is crucial for validating your results. Here are some strategies:

  • Dose-Response Analysis: A hallmark of a specific drug effect is a clear dose-response relationship. The potency of this compound in producing the phenotype should correlate with its potency for engaging the intended target.[1]

  • Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Target Knockout/Knockdown: Using techniques like CRISPR/Cas9 to eliminate or reduce the expression of the intended target protein should render the cells resistant to this compound if the effect is on-target.[3][4]

  • Rescue Experiments: If the observed phenotype is due to the inhibition of the target protein, expressing a version of the target that is resistant to this compound (e.g., through mutation) should rescue the phenotype.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and provides systematic approaches to troubleshoot them.

Issue 1: Inconsistent or Unexpected Phenotypic Results

You observe a cellular phenotype with this compound, but you are uncertain if it is due to the intended on-target effect or an off-target interaction.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent phenotypic results.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stability of a protein in the presence of a ligand.

    • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures.

    • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Analysis: Analyze the soluble protein fraction by Western blot or mass spectrometry to determine the melting temperature of the target protein. An increase in the melting temperature in the presence of this compound indicates direct binding.

Issue 2: High Cellular Toxicity at Effective Concentrations

This compound shows the desired biological activity but also causes significant cell death or stress, potentially due to off-target effects.

Troubleshooting Workflow:

Caption: Workflow for addressing high cellular toxicity.

Experimental Protocols:

  • Kinase Profiling: This involves screening this compound against a large panel of purified kinases to identify unintended targets.

    • Compound Submission: Submit this compound to a commercial kinase profiling service or perform in-house assays.

    • Data Analysis: Analyze the data to identify kinases that are inhibited at concentrations relevant to your cellular assays. Compare these off-targets to known kinases associated with cellular toxicity.

  • Label-Free Quantitative Proteomics: This technique can identify changes in the abundance of thousands of proteins following treatment with this compound, providing an unbiased view of its cellular effects.

    • Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Use specialized software to identify and quantify proteins. Look for significant changes in protein expression that could explain the observed toxicity.

Data Presentation: Summarizing Off-Target Profiling Data

When presenting data from off-target profiling experiments, it is essential to be clear and concise.

Table 1: Example Kinase Profiling Summary for this compound

Kinase TargetIC50 (nM)% Inhibition @ 1 µMPotential Implication
Primary Target 5095%On-target efficacy
Off-Target Kinase A25080%Potential contribution to phenotype
Off-Target Kinase B150040%Less likely to be significant in cells
Off-Target Kinase C>10000<10%Negligible effect

Table 2: Example Proteomics Summary for this compound Treatment

ProteinFold Changep-valuePotential Biological Process Affected
Primary Target -2.5<0.01Target engagement and degradation
Protein X+3.2<0.01Stress response
Protein Y-1.8<0.05Cell cycle progression
Protein Z+1.50.06Not statistically significant

By systematically applying these troubleshooting strategies and experimental protocols, researchers can gain a deeper understanding of the mechanism of action of this compound and confidently differentiate its on-target effects from off-target liabilities in cellular models.

References

Technical Support Center: Interpreting Complex NMR Spectra of Angeloylgomisin Q

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Angeloylgomisin Q, a dibenzocyclooctadiene lignan. Given the limited availability of fully assigned public data for this compound, this guide leverages spectral data from closely related, structurally similar compounds isolated from the Schisandra family to provide representative insights and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic features in the 1H NMR spectrum of a dibenzocyclooctadiene lignan like this compound?

A1: The 1H NMR spectrum of dibenzocyclooctadiene lignans typically displays several key regions:

  • Aromatic Protons: Signals for aromatic protons, usually appearing as singlets or doublets, are found in the range of δ 6.0-7.0 ppm. The chemical shifts are influenced by the substitution pattern on the biphenyl system.

  • Methoxyl Groups: Multiple sharp singlet signals corresponding to methoxy (-OCH3) groups are characteristic and typically resonate between δ 3.5 and 4.0 ppm.

  • Cyclooctadiene Ring Protons: The protons on the eight-membered ring appear in the aliphatic region (δ 1.5-3.0 ppm) and often show complex splitting patterns due to restricted bond rotation and through-space couplings.

  • Angeloyl Group Protons: The angeloyl moiety gives rise to characteristic signals for a vinyl proton and two methyl groups, which are crucial for its identification.

Q2: Why do the methylene protons on the cyclooctadiene ring often appear as complex multiplets or AB quartets?

A2: The cyclooctadiene ring in these lignans is conformationally restricted. This restricted rotation makes the geminal methylene protons diastereotopic, meaning they are chemically non-equivalent. As a result, they couple to each other and to adjacent protons, leading to complex multiplets or distinct AB quartet systems in the 1H NMR spectrum.

Q3: How can I confirm the presence and position of the angeloyl group?

A3: The angeloyl group can be identified by its characteristic 1H and 13C NMR signals. In the 1H NMR spectrum, look for a quartet (or multiplet) for the vinyl proton and two distinct methyl signals (often a doublet and a singlet or two doublets). The position of the angeloyl group is typically determined using 2D NMR techniques like HMBC, which will show correlations between the carbonyl carbon of the angeloyl group and the proton on the carbon to which it is attached on the main lignan skeleton.

Q4: What is the best approach to assign the quaternary carbons in the 13C NMR spectrum?

A4: Quaternary carbons do not have directly attached protons, so they will not appear in a DEPT-135 or HSQC spectrum. The most effective method for assigning these carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. By observing long-range (2- and 3-bond) correlations from known protons to the quaternary carbons, their assignments can be deduced. For example, aromatic protons and methoxy protons will show HMBC correlations to the aromatic quaternary carbons.

Troubleshooting Guides

Issue 1: Overlapping Signals in the Aromatic and Methoxyl Regions

Problem: The 1H NMR spectrum shows significant overlap between the aromatic proton signals and the numerous methoxy singlets, making unambiguous assignment difficult.

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl3 to C6D6 or acetone-d6) can induce differential shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals. Variable temperature NMR studies can also sometimes improve resolution.

  • Higher Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and likely resolve the overlapping resonances.

  • Utilize 2D NMR:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. This can help distinguish aromatic CH signals from other resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) H-C correlations. This is invaluable for assigning protons and carbons based on their connectivity through the carbon skeleton. For example, methoxy protons will show a 3J correlation to the aromatic carbon they are attached to.

    • COSY (Correlation Spectroscopy): This helps to identify coupled proton spin systems, which can aid in assigning protons within the same aromatic ring if they are coupled.

Issue 2: Difficulty in Assigning Stereochemistry

Problem: The relative stereochemistry of the substituents on the cyclooctadiene ring is challenging to determine from 1D NMR alone.

Troubleshooting Steps:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are the most powerful tools for determining stereochemistry. Through-space correlations (NOEs or ROEs) are observed between protons that are close to each other in space, irrespective of their bonding connectivity. By analyzing the pattern of NOE/ROE cross-peaks, the relative orientation of substituents on the conformationally restricted cyclooctadiene ring can be established.

  • Coupling Constants (3JHH): The magnitude of the vicinal proton-proton coupling constants (3JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Careful measurement and analysis of these coupling constants can provide valuable information about the relative stereochemistry.

Data Presentation: Representative NMR Data for Dibenzocyclooctadiene Lignans

The following tables summarize typical 1H and 13C NMR chemical shift ranges for key structural motifs in dibenzocyclooctadiene lignans, based on published data for compounds structurally related to this compound.

Table 1: Representative 1H NMR Data for Dibenzocyclooctadiene Lignans (in CDCl3)

ProtonsChemical Shift Range (δ, ppm)Multiplicity
Aromatic-H6.0 - 7.0s, d
OCH33.5 - 4.0s
Cyclooctadiene-CH21.8 - 2.8m, ABq
Cyclooctadiene-CH1.5 - 2.5m
Angeloyl-CH~6.0q
Angeloyl-CH3~1.8, ~2.0d, s

Table 2: Representative 13C NMR Data for Dibenzocyclooctadiene Lignans (in CDCl3)

CarbonsChemical Shift Range (δ, ppm)
Aromatic C-O145 - 155
Aromatic C-C130 - 140
Aromatic C-H105 - 120
OCH355 - 62
Cyclooctadiene-C30 - 50
Angeloyl C=O165 - 175
Angeloyl C=C125 - 140
Angeloyl-CH315 - 25

Experimental Protocols

Protocol 1: Standard 1D and 2D NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • 1H NMR: Acquire a standard proton spectrum using a single-pulse experiment. Typical parameters on a 500 MHz spectrometer would be: spectral width of 12-15 ppm, 32k data points, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • 13C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters would be: spectral width of 200-220 ppm, 64k data points, 1024 or more scans, and a relaxation delay of 2 seconds.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH2, and CH3 signals. CH and CH3 signals will be positive, while CH2 signals will be negative.

  • COSY: Acquire a gradient-selected COSY spectrum to identify 1H-1H spin-spin couplings.

  • HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond 1H-13C correlations.

  • HMBC: Acquire a gradient-selected HMBC spectrum to determine long-range (2-3 bond) 1H-13C correlations. Optimize the long-range coupling delay for an average J value of 8 Hz.

  • NOESY/ROESY: Acquire a phase-sensitive NOESY or ROESY spectrum to determine through-space proton-proton correlations. Use a mixing time of 300-500 ms.

Mandatory Visualizations

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Structural Elucidation H1 1H NMR Connectivity Determine Connectivity H1->Connectivity C13 13C NMR C13->Connectivity DEPT DEPT-135 DEPT->Connectivity COSY COSY COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY/ROESY Stereochem Assign Stereochemistry NOESY->Stereochem Connectivity->Stereochem Final Final Structure Stereochem->Final

Caption: Experimental workflow for NMR-based structure elucidation.

logical_relationship cluster_data NMR Data cluster_info Derived Information cluster_structure Structural Features OneD 1D NMR (1H, 13C, DEPT) ChemShifts Chemical Shifts OneD->ChemShifts Couplings Coupling Constants OneD->Couplings TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) Correlations 2D Correlations TwoD->Correlations NOEs NOE/ROE Effects TwoD->NOEs Framework Carbon Framework ChemShifts->Framework Stereochem Relative Stereochemistry Couplings->Stereochem Connectivity Atom Connectivity Correlations->Connectivity NOEs->Stereochem Final_Structure Complete Structure of This compound Framework->Final_Structure Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Logical relationships in NMR spectral interpretation.

Technical Support Center: Large-Scale Synthesis of Angeloylgomisin Q

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Angeloylgomisin Q and related dibenzocyclooctadiene lignans. The guidance provided is based on established synthetic strategies for structurally similar compounds, as a detailed large-scale synthesis protocol for this compound is not extensively documented in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex dibenzocyclooctadiene lignan, presents several significant challenges. The core difficulties lie in the stereocontrolled construction of the eight-membered ring, which contains multiple contiguous stereocenters, and the atroposelective formation of the sterically hindered biaryl bond.[1][2][3] Maintaining stereochemical integrity throughout a multi-step synthesis and achieving high yields for each step are critical for the viability of a large-scale campaign.

Q2: What is a common synthetic strategy for assembling the dibenzocyclooctadiene core?

A convergent approach is often employed, where two substituted aromatic precursors are synthesized and then coupled. A key strategy involves the asymmetric synthesis of a functionalized 1,4-diarylbutane intermediate, which is then subjected to an intramolecular biaryl coupling to form the characteristic eight-membered ring.[1][2] This approach allows for the early introduction of chirality and functional group handles for late-stage modifications.

Q3: How can the stereocenters on the cyclooctadiene ring be effectively controlled?

Stereocontrol is typically achieved through a sequence of highly stereoselective reactions. For instance, an asymmetric crotylation of an aryl aldehyde can establish the initial stereocenter.[1][2] Subsequent reactions, such as diastereoselective hydroboration, are then used to introduce the remaining stereocenters with high fidelity, guided by the stereochemistry of the existing chiral centers.[1][2]

Q4: What methods are used for the crucial biaryl bond formation?

The intramolecular biaryl coupling to form the eight-membered ring is a critical and often challenging step. Methods such as oxidative cuprate coupling have proven effective for this transformation, demonstrating high atropdiastereoselectivity.[1][2] Other strategies explored for biaryl bond formation in related systems include Suzuki-Miyaura and Stille cross-coupling reactions, as well as oxidative coupling using hypervalent iodine reagents.[4][5]

Q5: Are there alternatives to total chemical synthesis for producing this compound?

While this guide focuses on chemical synthesis, it is worth noting that biotechnological approaches are being explored for the production of schisandra lignans. In vitro cultures of Schisandra chinensis in bioreactors have been shown to produce various lignans, which could potentially be a scalable and sustainable alternative to complex total synthesis in the future.

Troubleshooting Guides

Problem 1: Low Yield in the Suzuki-Miyaura Cross-Coupling Step
Potential Cause Troubleshooting Suggestion
Inactive CatalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst or a more robust ligand.
Poor Substrate SolubilityUse a co-solvent system (e.g., toluene/ethanol/water) to ensure all reactants are in solution.[6]
Inefficient TransmetalationThe choice of base is critical. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause side reactions. Potassium carbonate or cesium fluoride are commonly used.[6][7][8]
Boronic Acid DecompositionBoronic acids can be prone to decomposition. Use fresh, high-purity boronic acid and consider using a slight excess (1.1-1.2 equivalents).[9]
Oxygen ContaminationThoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) prior to adding the catalyst.[7]
Problem 2: Poor Stereoselectivity in the Asymmetric Crotylation
Potential Cause Troubleshooting Suggestion
Impure Chiral Auxiliary/ReagentUse a highly purified chiral auxiliary (e.g., Leighton auxiliary) or chiral boron reagent. The enantiomeric excess of the reagent directly impacts the stereoselectivity of the reaction.[1][2]
Incorrect Reaction TemperatureThese reactions are often highly temperature-sensitive. Maintain strict temperature control, typically at low temperatures (e.g., -78 °C), throughout the addition and reaction time.
Steric HindranceThe steric bulk of both the aldehyde and the crotylation reagent can influence the facial selectivity. Ensure the chosen substrates are compatible with the selected asymmetric method.
RacemizationSubsequent workup or purification conditions might cause racemization. Use mild acidic or basic conditions and avoid excessive heat.
Problem 3: Inefficient Intramolecular Biaryl Coupling
Potential Cause Troubleshooting Suggestion
High Steric HindranceThe formation of the eight-membered ring can be entropically and sterically disfavored. High dilution conditions may be necessary to favor the intramolecular cyclization over intermolecular side reactions.
Incorrect Oxidant/Reagent StoichiometryIn oxidative coupling reactions, the stoichiometry of the oxidant is crucial. Titrate the oxidant or perform small-scale optimizations to determine the optimal amount.
Unfavorable Conformation of the PrecursorThe conformation of the 1,4-diarylbutane precursor can significantly impact the efficiency of the ring closure. Molecular modeling may provide insights into the lowest energy conformations.
Catalyst/Reagent DeactivationEnsure all reagents are pure and the reaction is performed under strictly anhydrous and anaerobic conditions if using sensitive organometallic reagents.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Cross-Coupling for 1,4-Diarylbutane Synthesis (General Protocol)

This protocol is a generalized procedure based on standard Suzuki-Miyaura cross-coupling reactions and should be adapted and optimized for the specific substrates in the synthesis of this compound precursors.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 mmol)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.04-0.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Target Molecule Aryl_Aldehyde Aryl Aldehyde Asymmetric_Crotylation Asymmetric Crotylation Aryl_Aldehyde->Asymmetric_Crotylation Aryl_Halide Aryl Halide Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Hydroboration Diastereoselective Hydroboration Asymmetric_Crotylation->Hydroboration Hydroboration->Suzuki_Coupling Biaryl_Coupling Atroposelective Biaryl Coupling Suzuki_Coupling->Biaryl_Coupling Final_Modification Final Functional Group Modification Biaryl_Coupling->Final_Modification Angeloylgomisin_Q This compound Final_Modification->Angeloylgomisin_Q

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield in Biaryl Coupling? Check_Concentration Check Reaction Concentration Start->Check_Concentration Yes Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Yes Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Yes High_Dilution Implement High Dilution Conditions Check_Concentration->High_Dilution Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Reagents->Optimize_Stoichiometry Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents

Caption: A troubleshooting decision tree for low-yield biaryl coupling.

References

Minimizing batch-to-batch variability of commercially sourced Angeloylgomisin Q.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of commercially sourced Angeloylgomisin Q.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a dibenzocyclooctadiene lignan, a type of bioactive compound. It is primarily isolated from plants of the Schisandra genus, such as Schisandra sphaerandra and Schisandra chinensis. Commercially, it is available from various suppliers, including Sigma-Aldrich, DC Chemicals, MedchemExpress, and BIORLAB.

Q2: What are the primary causes of batch-to-batch variability in commercially sourced this compound?

Batch-to-batch variability of natural products like this compound can stem from several factors:

  • Natural Variation in Raw Materials: The chemical composition of the source plant (Schisandra spp.) can be influenced by factors such as geographical location, climate, harvest time, and storage conditions of the plant material.[1][2]

  • Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification techniques (e.g., chromatography) can lead to variations in the final product's purity and impurity profile.[3][4][5]

  • Storage and Handling: Improper storage conditions, such as exposure to light, high temperatures, or humidity, can lead to degradation of the compound over time.

Q3: How can I assess the quality of a new batch of this compound?

It is crucial to perform in-house quality control on each new batch. The most common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. This allows for the determination of purity and the identification of any potential impurities or degradation products. A Certificate of Analysis (CoA) from the supplier should also be reviewed, which typically provides the purity value (e.g., >98% by HPLC).

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored under the following conditions:

  • Solid Form: Store at 4°C in a tightly sealed container, protected from light and moisture.

  • In Solvent: For long-term storage, it is recommended to store solutions at -80°C. For short-term storage, -20°C is acceptable. Always use high-purity solvents and protect solutions from light.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to batch-to-batch variability of this compound in your experiments.

Diagram: Troubleshooting Workflow for this compound Variability

Troubleshooting Workflow for this compound Variability start Inconsistent Experimental Results with a New Batch of This compound check_coa Review Supplier's Certificate of Analysis (CoA) start->check_coa inhouse_qc Perform In-house Quality Control (QC) (e.g., HPLC) check_coa->inhouse_qc compare_data Compare CoA and QC Data with Previous Batches and Internal Standards inhouse_qc->compare_data purity_issue Purity or Impurity Profile Discrepancy? compare_data->purity_issue solubility_issue Observe Solubility or Appearance Differences? purity_issue->solubility_issue No contact_supplier Contact Supplier for Technical Support and Batch Replacement purity_issue->contact_supplier Yes storage_issue Review Storage and Handling Procedures solubility_issue->storage_issue Yes end_good Batch is Acceptable. Proceed with Experiments. solubility_issue->end_good No adjust_protocol Adjust Experimental Protocol (e.g., concentration based on purity) storage_issue->adjust_protocol end_bad Batch is Unacceptable. Do Not Use. contact_supplier->end_bad adjust_protocol->end_good Experimental Workflow for QC of this compound start Receive New Batch of This compound prep_std Prepare Reference Standard Solutions start->prep_std prep_sample Prepare Sample Solution from New Batch start->prep_sample hplc_analysis Perform HPLC-UV Analysis prep_std->hplc_analysis prep_sample->hplc_analysis data_processing Data Processing and Analysis hplc_analysis->data_processing purity_det Determine Purity and Compare with CoA data_processing->purity_det identity_conf Confirm Identity via Retention Time data_processing->identity_conf decision Accept or Reject Batch purity_det->decision identity_conf->decision accept Proceed with Experiments decision->accept Pass reject Contact Supplier decision->reject Fail

References

Technical Support Center: Method Refinement for Detecting Angeloylgomisin Q Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for detecting Angeloylgomisin Q metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

Based on studies of Schisandra lignans, the class of compounds to which this compound belongs, the major metabolic pathways are expected to be hydroxylation, demethylation, and hydration.[1] These biotransformations can lead to a variety of metabolites that may be detected in in vitro and in vivo systems.

Q2: What is the most suitable analytical technique for detecting this compound and its metabolites?

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most effective and widely used technique for the identification and quantification of this compound and its metabolites.[2][3] High-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are particularly well-suited for identifying unknown metabolites due to their high mass accuracy.[3][4]

Q3: What are the key considerations for sample preparation when analyzing this compound metabolites?

Effective sample preparation is crucial to minimize matrix effects and achieve reliable results. Common techniques include protein precipitation for plasma or microsomal samples, followed by solid-phase extraction (SPE) for cleanup.[2][5] The choice of extraction solvent and SPE sorbent should be optimized to ensure efficient recovery of both the parent compound and its potentially more polar metabolites.

Q4: How can I confirm the identity of a suspected this compound metabolite?

Metabolite identification is typically achieved through a combination of high-resolution mass spectrometry (HRMS) to determine the elemental composition and tandem mass spectrometry (MS/MS) to obtain structural information.[6] By comparing the fragmentation pattern of a suspected metabolite with that of the parent compound (this compound), the site of metabolic modification can often be elucidated.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for this compound or its Metabolites
  • Question: My chromatographic peaks for this compound and its potential metabolites are showing significant tailing or broadening. What could be the cause and how can I fix it?

  • Answer: Poor peak shape can arise from several factors. Here are some common causes and solutions:

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.

    • Secondary Interactions: The analytes may be interacting with active sites on the column stationary phase. Consider using a column with end-capping or switching to a different stationary phase chemistry.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. For acidic compounds, a lower pH mobile phase is generally preferred, while a higher pH is better for basic compounds. Experiment with adjusting the mobile phase pH to improve peak shape.

    • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Implement a robust column washing procedure between injections and consider using a guard column.

Issue 2: Low Sensitivity or Inability to Detect Expected Metabolites
  • Question: I am struggling to detect the expected metabolites of this compound, or the signal intensity is very low. What steps can I take to improve sensitivity?

  • Answer: Low sensitivity is a common challenge in metabolite analysis. Here are some strategies to enhance detection:

    • Optimize Mass Spectrometry Parameters: Ensure that the MS parameters, such as ionization source settings (e.g., capillary voltage, gas flow rates) and detector voltage, are optimized for your analytes of interest.

    • Sample Enrichment: If the metabolite concentrations are very low, consider using solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

    • Improve Chromatographic Separation: Co-elution with endogenous matrix components can cause ion suppression, leading to reduced sensitivity.[2] Adjusting the chromatographic gradient or changing the column may be necessary to separate the metabolites from interfering compounds.

    • Use a More Sensitive Instrument: If available, using a more sensitive mass spectrometer, such as a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, can significantly improve the limit of detection for targeted metabolites.

Issue 3: Significant Matrix Effects Affecting Quantification
  • Question: I am observing significant variability in my quantitative results, which I suspect is due to matrix effects. How can I mitigate this?

  • Answer: Matrix effects, primarily ion suppression or enhancement, can severely impact the accuracy and reproducibility of quantification. Here are some approaches to address this:

    • Improve Sample Cleanup: A more thorough sample preparation procedure, such as a multi-step SPE or liquid-liquid extraction, can help remove interfering matrix components.[5]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for this compound. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may also reduce the analyte signal, so a balance needs to be found.

    • Modify Chromatographic Conditions: Altering the mobile phase composition or gradient can help separate the analytes from the majority of the matrix components, reducing the potential for ion suppression.

Experimental Protocols

Generic LC-MS/MS Method for this compound Metabolite Identification

This protocol provides a starting point for developing a method for the identification of this compound metabolites. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (from in vitro microsomal incubation)

  • To 100 µL of the incubation mixture, add 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.2 µm filter before injection.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry (MS) Parameters (Q-TOF)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2).

  • Scan Range: m/z 100-1000

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS acquisition.

Data Presentation

Table 1: Potential Metabolites of this compound and their Expected Mass Shifts

Metabolic TransformationMass Shift (Da)Expected m/z of Metabolite [M+H]⁺ (this compound = C₂₈H₃₄O₉, Exact Mass = 514.2203)
Hydroxylation+15.9949531.2252
Demethylation-14.0157501.2046
Hydration+18.0106533.2309
Dihydroxylation+31.9898547.2201
Hydroxylation + Demethylation+1.9792517.2095

Visualizations

experimental_workflow Experimental Workflow for Metabolite Identification cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis cluster_result Outcome Incubation In Vitro Incubation (e.g., Microsomes) Extraction Metabolite Extraction (e.g., Protein Precipitation) Incubation->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS Full Scan LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Metabolite_Finding Metabolite Peak Finding MSMS_Fragmentation->Metabolite_Finding Structure_Elucidation Structural Elucidation Metabolite_Finding->Structure_Elucidation Quantification Relative Quantification Structure_Elucidation->Quantification Report Identified Metabolites & Metabolic Pathway Quantification->Report

Caption: A generalized workflow for the identification of this compound metabolites.

metabolic_pathways Common Metabolic Pathways for this compound cluster_metabolites Potential Metabolites Parent This compound (C28H34O9) Hydroxylated Hydroxylated Metabolite (+O) Parent->Hydroxylated Hydroxylation Demethylated Demethylated Metabolite (-CH2) Parent->Demethylated Demethylation Hydrated Hydrated Metabolite (+H2O) Parent->Hydrated Hydration

Caption: Primary metabolic transformations expected for this compound.

References

Validation & Comparative

The Shifting Landscape of Alzheimer's Therapy: A Comparative Analysis of Gomisin N and Other Promising Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – As the global quest for effective Alzheimer's disease (AD) therapeutics intensifies, a growing body of research is turning towards the potential of natural compounds. A comprehensive comparison of several leading candidates—Gomisin N, Curcumin, Resveratrol, Epigallocatechin-3-gallate (EGCG), and Huperzine A—reveals distinct mechanisms and varying levels of efficacy in preclinical and clinical studies. This guide provides an objective analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Initially, the focus of this comparison included the lesser-known Angeloylgomisin Q. However, a notable lack of specific research on this compound in the context of Alzheimer's disease has led to a strategic pivot towards the more extensively studied, structurally related lignan, Gomisin N, isolated from Schisandra chinensis. Recent findings highlight its significant neuroprotective potential, making it a compelling subject for comparative analysis.

Quantitative Performance Analysis

The following tables summarize the quantitative data from key preclinical and clinical studies, offering a side-by-side comparison of the therapeutic potential of these natural compounds.

Table 1: In Vitro and In Vivo Effects on Alzheimer's Disease Pathophysiology
CompoundModel SystemDosageKey FindingsReference
Gomisin N Rat and mouse AD models8 weeks treatment- Improved learning and memory function- Reduced Aβ plaque area in the hippocampus and cortex- Increased number and function of neurons[1]
Curcumin APPSw transgenic mice160 ppm (low dose) for 6 months- Decreased insoluble Aβ by 43-50%- Reduced plaque burden by 43-50%[2][3]
5xFAD transgenic mice50 mg/kg for 3 months- Improved memory retention[4]
C-6 rat glioma cells20 µM- Inhibited neuroglial cell proliferation[3]
Resveratrol Rat model of pMCAO30 mg/kg- Reduced ischemia-reperfusion induced damage- Upregulated Bcl-2 and downregulated Bax in the hippocampus[5]
MCAO rats40 mg/kg- Alleviated neurological function and brain edema- Reduced cerebral infarct volume[6]
EGCG SweAPP N2a cells20 µM- Reduced Aβ generation by 61%[7]
Tg APPsw mice20 mg/kg/day for 3 months- Reduced Aβ deposits by 60% in frontal cortex and 52% in hippocampus[8]
Tg APPsw mice50 mg/kg/day- Reduced soluble and insoluble Aβ levels in cortex and hippocampus[9]
Huperzine A Scopolamine-induced amnesia in rats0.1-0.4 mg/kg, p.o.- Reversed spatial memory deficits[10]
Table 2: Clinical Trial Outcomes in Alzheimer's Disease Patients
CompoundStudy PhaseNumber of ParticipantsDosageDurationKey Cognitive & Biomarker OutcomesReference
Curcumin Phase 2362g/day or 4g/day24 weeks- No significant differences in ADAS-Cog or NPI scores compared to placebo.[11]
Resveratrol Phase 2119Up to 1000 mg twice daily52 weeks- No significant cognitive benefits (MMSE, ADAS-cog).- Less decline in CSF and plasma Aβ40 levels compared to placebo.- Increased brain volume loss compared to placebo.[12][13][14]
Huperzine A Meta-analysis of 20 RCTs1823Varied8-16 weeks- Significant improvement in cognitive function (MMSE, HDS, WMS).- Improved activities of daily living (ADL).[15]
Phase 2210200 µg BID or 400 µg BID16 weeks- 200 µg BID: No significant effect on ADAS-Cog.- 400 µg BID: 2.27-point improvement in ADAS-Cog at 11 weeks.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Gomisin N: In Vivo Alzheimer's Disease Model
  • Animal Models: Two Alzheimer's disease models were utilized: a rat model and a mouse model.

  • Treatment: Gomisin N was administered to the animals for a period of 8 weeks.

  • Behavioral Assessment: Cognitive functions, including learning and memory, were assessed using standard behavioral tests.

  • Histopathological Analysis: Following the treatment period, brain tissues were collected. Amyloid deposition and neuronal death were assessed in the hippocampus and cortex using immunohistochemistry and relevant staining techniques.

  • Western Blot Analysis: The expression levels of key proteins in the GSK3β/Nrf2 signaling pathway (Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1) were determined in brain homogenates to elucidate the mechanism of action.[1]

Curcumin: In Vivo Amyloid-beta Reduction Study
  • Animal Model: APPSw (Tg2576) transgenic mice, which overproduce human amyloid-beta, were used.

  • Treatment: Mice were fed a diet containing either a low (160 ppm) or high (5000 ppm) dose of curcumin for 6 months.

  • Tissue Processing: After the treatment period, brain tissue was extracted.

  • Aβ Quantification: The levels of soluble and insoluble amyloid-beta plaques were quantified using enzyme-linked immunosorbent assay (ELISA) and immunohistochemical staining.[2][3]

Resveratrol: Clinical Trial for Alzheimer's Disease
  • Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled phase 2 trial.

  • Participants: 119 individuals with mild to moderate Alzheimer's disease.

  • Intervention: Participants received either a placebo or resveratrol, with the dose escalating from 500 mg once daily to 1000 mg twice daily.

  • Outcome Measures:

    • Biomarkers: Levels of Aβ40 and Aβ42 were measured in cerebrospinal fluid (CSF) and plasma at baseline and at 52 weeks.

    • Neuroimaging: Brain volume was assessed by MRI at baseline and at 52 weeks.

    • Cognitive and Functional Assessments: Standardized tests such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) were administered.[12][14]

EGCG: In Vitro Amyloid-beta Generation Assay
  • Cell Lines: Murine N2a cells transfected with the human "Swedish" mutant form of APP (SweAPP N2a cells) and primary neuronal cells from Tg APPsw mice were used.

  • Treatment: Cells were treated with varying concentrations of EGCG.

  • Aβ Quantification: The levels of Aβ1-40 and Aβ1-42 peptides in the cell culture media were measured by ELISA to determine the effect of EGCG on amyloid-beta generation.[7]

Huperzine A: Acetylcholinesterase (AChE) Inhibition Assay
  • Enzyme Source: Acetylcholinesterase (EC 3.1.1.7) from electric eel.

  • Methodology: The colorimetric method developed by Ellman was used to measure enzymatic activity.

  • Procedure: The enzyme was incubated with a phosphate buffer (pH 8.0), the substrate acetylthiocholine, and the chromogen 5,5-dithiobis-2-nitrobenzoic acid (DTNB). The rate of color change, indicative of enzyme activity, was measured spectrophotometrically.

  • Inhibition Analysis: Various concentrations of Huperzine A were added to the reaction mixture to determine the concentration required to inhibit 50% of the enzyme's activity (IC50).[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a deeper understanding of the therapeutic strategies.

Gomisin_N_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Oxidative_Stress Oxidative Stress GSK3b GSK3β Oxidative_Stress->GSK3b activates Gomisin_N Gomisin N PI3K PI3K Gomisin_N->PI3K activates Nrf2 Nrf2 Gomisin_N->Nrf2 promotes nuclear translocation Akt Akt PI3K->Akt activates Akt->GSK3b inhibits (p-GSK3βSer9) GSK3b->Nrf2 promotes degradation Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (NQO1, HO-1) ARE->Antioxidant_Genes induces transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: Gomisin N signaling pathway in neuroprotection.

Curcumin_Resveratrol_EGCG_Pathway cluster_compounds Natural Compounds cluster_targets Molecular Targets & Pathways Curcumin Curcumin Abeta_Aggregation Aβ Aggregation Curcumin->Abeta_Aggregation Neuroinflammation Neuroinflammation (NF-κB, Cytokines) Curcumin->Neuroinflammation Oxidative_Stress Oxidative Stress (ROS) Curcumin->Oxidative_Stress Resveratrol Resveratrol Resveratrol->Abeta_Aggregation SIRT1 SIRT1 Activation Resveratrol->SIRT1 EGCG EGCG EGCG->Abeta_Aggregation EGCG->Neuroinflammation Secretases α/β-Secretase Activity EGCG->Secretases promotes α-secretase Neurodegeneration Neurodegeneration Abeta_Aggregation->Neurodegeneration Neuroinflammation->Neurodegeneration Oxidative_Stress->Neurodegeneration SIRT1->Neuroinflammation SIRT1->Oxidative_Stress

Caption: Multi-target mechanisms of Curcumin, Resveratrol, and EGCG.

Huperzine_A_Pathway Huperzine_A Huperzine A AChE Acetylcholinesterase (AChE) Huperzine_A->AChE inhibits Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine degrades Synaptic_Cleft Synaptic Cleft Acetylcholine->Synaptic_Cleft increases in Cholinergic_Transmission Enhanced Cholinergic Transmission Synaptic_Cleft->Cholinergic_Transmission Cognitive_Function Improved Cognitive Function Cholinergic_Transmission->Cognitive_Function Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Cell_Culture In Vitro Models (e.g., SweAPP N2a, SH-SY5Y) Treatment Treatment with Natural Compound Cell_Culture->Treatment Animal_Models In Vivo Models (e.g., Tg APPsw mice, Rat models) Animal_Models->Treatment Biochemical_Assays Biochemical Assays (ELISA, Western Blot) Treatment->Biochemical_Assays Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral_Tests Histology Histological Analysis (Immunohistochemistry) Treatment->Histology Phase1 Phase 1 (Safety & Dosage) Biochemical_Assays->Phase1 Behavioral_Tests->Phase1 Histology->Phase1 Phase2 Phase 2 (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy) Phase2->Phase3 Cognitive_Assessment Cognitive Assessments (MMSE, ADAS-Cog) Phase2->Cognitive_Assessment Biomarker_Analysis Biomarker Analysis (CSF/Plasma Aβ) Phase2->Biomarker_Analysis Phase3->Cognitive_Assessment Phase3->Biomarker_Analysis

References

The Efficacy of GSK-3β Inhibitors in Alzheimer's Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the comparative efficacy of Glycogen Synthase Kinase-3β inhibitors in preclinical models of Alzheimer's disease. This guide provides a synthesis of experimental data, detailed methodologies, and key signaling pathways.

Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a critical therapeutic target in the landscape of Alzheimer's disease research.[1][2][3] Its pivotal role in the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), and its influence on amyloid-β (Aβ) production, positions it as a central player in the disease's pathology.[1][2][3] This guide offers a comparative overview of the efficacy of various GSK-3β inhibitors that have been investigated in preclinical Alzheimer's disease models, providing researchers with a consolidated resource to inform future studies and drug development efforts.

Comparative Efficacy of GSK-3β Inhibitors

The following tables summarize the quantitative data on the efficacy of different GSK-3β inhibitors in various Alzheimer's disease models. These tables highlight key pathological and behavioral outcomes.

Table 1: Effect of GSK-3β Inhibitors on Tau Pathology

CompoundAnimal ModelDosageTreatment DurationReduction in Tau Phosphorylation (p-tau)Reference
ING-135 hTau/PS1 mice30 mg/kg, i.p.3 months (3x/week)Significant reduction in motor cortex and hippocampus[1]
Tideglusib Transgenic mouse modelsNot SpecifiedNot SpecifiedReduced tau phosphorylation[3]
Compound 43 (TAOK inhibitor) Tau35 miceNot SpecifiedNot SpecifiedDecreased tau phosphorylation[4]

Table 2: Effect of GSK-3β Inhibitors on Cognitive Function

CompoundAnimal ModelBehavioral TestCognitive ImprovementReference
ING-135 hTau/PS1 miceClosed field symmetrical mazeSignificant improvement in long-term memory[1]
Tideglusib Transgenic mouse modelsNot SpecifiedImproved cognitive deficits[3]

Signaling Pathways in Alzheimer's Disease and GSK-3β Inhibition

The following diagrams illustrate the central role of GSK-3β in Alzheimer's disease pathology and the proposed mechanism of action for its inhibitors.

GSK3B_and_Tau_Phosphorylation cluster_upstream Upstream Activators cluster_kinase Kinase Cascade cluster_tau Tau Pathology cluster_intervention Therapeutic Intervention Aβ Oligomers Aβ Oligomers GSK-3β (active) GSK-3β (active) Aβ Oligomers->GSK-3β (active) Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->GSK-3β (active) Tau Tau GSK-3β (active)->Tau Phosphorylation CDK5 CDK5 CDK5->Tau Phosphorylation Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs) Hyperphosphorylated Tau->Neurofibrillary Tangles (NFTs) GSK-3β Inhibitors GSK-3β Inhibitors GSK-3β Inhibitors->GSK-3β (active) Inhibition

Caption: Role of GSK-3β in Tau Hyperphosphorylation and Therapeutic Intervention.

Experimental_Workflow_AD_Mouse_Model Start Start AD Transgenic Mice (e.g., hTau/PS1) AD Transgenic Mice (e.g., hTau/PS1) Start->AD Transgenic Mice (e.g., hTau/PS1) Baseline Behavioral Testing Baseline Behavioral Testing AD Transgenic Mice (e.g., hTau/PS1)->Baseline Behavioral Testing Treatment Group (GSK-3β Inhibitor) Treatment Group (GSK-3β Inhibitor) Baseline Behavioral Testing->Treatment Group (GSK-3β Inhibitor) Control Group (Vehicle) Control Group (Vehicle) Baseline Behavioral Testing->Control Group (Vehicle) Chronic Drug Administration Chronic Drug Administration Treatment Group (GSK-3β Inhibitor)->Chronic Drug Administration Control Group (Vehicle)->Chronic Drug Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Chronic Drug Administration->Post-treatment Behavioral Testing Tissue Collection and Analysis Tissue Collection and Analysis Post-treatment Behavioral Testing->Tissue Collection and Analysis Immunohistochemistry (p-tau) Immunohistochemistry (p-tau) Tissue Collection and Analysis->Immunohistochemistry (p-tau) Western Blot (p-tau, total tau) Western Blot (p-tau, total tau) Tissue Collection and Analysis->Western Blot (p-tau, total tau) Data Analysis and Comparison Data Analysis and Comparison Immunohistochemistry (p-tau)->Data Analysis and Comparison Western Blot (p-tau, total tau)->Data Analysis and Comparison

Caption: Experimental Workflow for Evaluating GSK-3β Inhibitors in AD Mouse Models.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments, the following are detailed methodologies for key experiments cited in the comparison of GSK-3β inhibitors.

In Vivo Efficacy Study in hTau/PS1 Mouse Model
  • Animal Model: hTau/PS1 transgenic mice, which overexpress human tau and a mutant form of presenilin-1, are used. These mice develop age-dependent tau pathology and cognitive deficits.

  • Drug Administration:

    • Compound: ING-135 (a novel GSK-3β inhibitor).

    • Dosage: 30 mg/kg body weight.

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Frequency: Three times a week.

    • Duration: Three months, starting at 3 months of age.

    • Control Group: Administered with saline only.[1]

  • Behavioral Assessment:

    • Apparatus: Closed field symmetrical maze.

    • Procedure: Mice are tested for spatial learning and memory. The time taken to navigate the maze and the number of errors are recorded over multiple days.

    • Analysis: Performance of the treated group is compared to the control group using a one-tailed t-test.[1]

  • Immunohistochemistry:

    • Tissue Preparation: Following behavioral testing, mice are euthanized, and brains are harvested. The brains are fixed, sectioned, and prepared for immunohistochemical staining.

    • Antibodies: Monoclonal antibodies PHF1 and CP13 are used to detect hyperphosphorylated tau.

    • Analysis: The extent of tau pathology in the motor cortex and hippocampus is quantified and compared between treated and control groups using a one-tailed t-test.[1]

In Vitro and In Vivo Tau Phosphorylation Assay
  • Cell Models: Differentiated primary cortical neurons are utilized for in vitro studies.

  • Animal Model for In Vivo Validation: Tau35 transgenic mice, which express human tau with a P301L mutation, are used.

  • Treatment:

    • Compound: Compound 43 (a novel TAO kinase inhibitor).

    • Procedure: Cells or animals are treated with the inhibitor, and the levels of phosphorylated tau are assessed.

  • Analysis:

    • Western Blotting: Cell lysates or brain homogenates are subjected to Western blotting using antibodies specific for various phosphorylated tau epitopes (e.g., T123, T427, S262/S356, S202/T205/S208).

    • Immunofluorescence: Co-localization of active TAOKs with pre-tangle and tangle structures is examined in human AD brain sections.[4]

Objective Comparison and Future Directions

The available preclinical data suggests that inhibiting GSK-3β is a promising therapeutic strategy for Alzheimer's disease. Inhibitors like ING-135 have demonstrated the ability to reduce tau pathology and improve cognitive function in relevant animal models.[1] Similarly, Tideglusib has shown neuroprotective effects, including the reduction of tau phosphorylation and amyloid burden.[3]

However, it is crucial to acknowledge the limitations of the current research. Many studies utilize transgenic mouse models that may not fully recapitulate the complexity of human Alzheimer's disease.[5][6] Furthermore, the long-term safety and efficacy of these inhibitors in humans are yet to be established.

Future research should focus on:

  • Head-to-head comparison studies: Directly comparing the efficacy and safety of different GSK-3β inhibitors in standardized preclinical models.

  • Exploration of novel delivery systems: Enhancing the brain penetrance of these inhibitors to improve their therapeutic index.

  • Investigation in more representative models: Utilizing newer animal models that better mimic the multifaceted nature of sporadic Alzheimer's disease.

  • Clinical Trials: Rigorous clinical trials are essential to translate the promising preclinical findings into effective therapies for patients.

References

A Head-to-Head Comparison of Angeloylgomisin Q and Donepezil in Modulating Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Angeloylgomisin Q, a bioactive lignan derived from Schisandra chinensis, and donepezil, a standard-of-care acetylcholinesterase inhibitor, in the context of their potential to enhance cognitive function. While direct head-to-head clinical trials are not yet available, this comparison synthesizes preclinical data for this compound's class of compounds and extensive clinical trial data for donepezil to offer a preliminary assessment for the research and development community.

Executive Summary

Donepezil is an established symptomatic treatment for Alzheimer's disease, primarily acting by increasing acetylcholine levels in the brain.[1][2][3] Its efficacy in improving cognitive function in mild to moderate Alzheimer's disease is well-documented through numerous clinical trials.[4][5][6] Lignans from Schisandra chinensis, including compounds structurally related to this compound, have demonstrated neuroprotective and cognitive-enhancing effects in preclinical models.[1][3][7] The proposed mechanisms of these lignans are multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[3][8] This guide will delve into the distinct and potentially complementary mechanisms of action and present the available data on their cognitive effects.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reported cognitive function outcomes for Schisandra lignans (as a proxy for this compound) and donepezil.

Table 1: General Characteristics and Mechanism of Action

FeatureThis compound (from Schisandra chinensis lignans)Donepezil
Compound Class Dibenzocyclooctadiene LignanPiperidine-derivative Acetylcholinesterase Inhibitor
Primary Mechanism Multi-target neuroprotection: antioxidant, anti-inflammatory, anti-apoptotic.[3]Reversible inhibition of acetylcholinesterase (AChE), increasing synaptic acetylcholine levels.[1][2][3][9]
Secondary Mechanisms Modulation of signaling pathways such as GSK3β/Nrf2.[8]Potentiation of NMDA receptor currents.[10]
Source Natural, derived from the fruit of Schisandra chinensis.[1]Synthetic.

Table 2: Cognitive Function Test Outcomes

Cognitive DomainSchisandra Lignans (Preclinical Data)Donepezil (Clinical Trial Data)
Global Cognition Improved performance in animal models of cognitive impairment.[3]Significant improvement in ADAS-cog and MMSE scores in patients with mild to moderate Alzheimer's disease.[5][11]
Learning and Memory Reversal of amnesia in animal models.[7] Improved learning and memory in AD animal models.[8]Modest improvements in memory function in some patient populations.[6]
Executive Function Data not available.Evidence of benefit in some studies.
Activities of Daily Living Data not available.Shown to improve or stabilize function in patients with Alzheimer's disease.[5]

Experimental Protocols

Preclinical Assessment of Schisandra Lignans (Gomisin N)

A representative preclinical study investigating the effects of Gomisin N, a lignan from Schisandra chinensis, on cognitive function in an animal model of Alzheimer's disease involved the following protocol:

  • Animal Models: Two Alzheimer's disease models were utilized.

  • Treatment: Gomisin N was administered for 8 weeks.

  • Cognitive Assessment: Behavioral tests were conducted to assess learning and memory functions.

  • Neuropathological Analysis: Post-mortem brain tissue analysis was performed to measure amyloid-β plaque deposition and neuronal death in the hippocampus and cortex.

  • Mechanism of Action Studies: Western blot analysis was used to determine the expression levels of key proteins in the GSK3β/Nrf2 signaling pathway in brain tissue and in cell cultures.[8]

Clinical Trial Protocol for Donepezil

A typical multicenter, double-blind, placebo-controlled trial for donepezil in patients with mild to moderate Alzheimer's disease follows this general structure:

  • Participants: Patients diagnosed with probable Alzheimer's disease according to established criteria (e.g., NINCDS-ADRDA).

  • Intervention: Patients are randomly assigned to receive a daily dose of donepezil (e.g., 5 mg or 10 mg) or a placebo.

  • Duration: Treatment periods typically range from 12 to 24 weeks.

  • Primary Efficacy Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): To assess cognitive performance.[5]

    • Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus): To evaluate global change.[5]

  • Secondary Efficacy Measures:

    • Mini-Mental State Examination (MMSE): For a brief assessment of cognitive status.[5]

    • Clinical Dementia Rating-Sum of the Boxes (CDR-SB): To stage the severity of dementia.[5]

    • Activities of Daily Living (ADL) scales: To measure functional ability.[5]

  • Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, and laboratory tests.[4]

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Schisandra Lignans

The following diagram illustrates the proposed mechanism by which lignans from Schisandra chinensis, such as Gomisin N, are thought to exert their neuroprotective effects through the activation of the Nrf2 signaling pathway.

G cluster_0 Cellular Stress (e.g., Oxidative Stress) cluster_1 Schisandra Lignans Intervention cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Outcomes Oxidative_Stress Oxidative Stress Nrf2_Activation Nrf2 Activation and Nuclear Translocation Oxidative_Stress->Nrf2_Activation induces Schisandra_Lignans Schisandra Lignans (e.g., Gomisin N) GSK3b GSK3β Inhibition Schisandra_Lignans->GSK3b GSK3b->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress Neuroprotection Neuroprotection & Improved Neuronal Function Reduced_Oxidative_Stress->Neuroprotection Cognitive_Improvement Cognitive Function Improvement Neuroprotection->Cognitive_Improvement G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE degradation ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Donepezil Donepezil Donepezil->AChE inhibits Cholinergic_Transmission Enhanced Cholinergic Transmission ACh_Receptor->Cholinergic_Transmission Cognitive_Effect Symptomatic Improvement in Cognition Cholinergic_Transmission->Cognitive_Effect G Phase1 Phase 1 Clinical Trial (Safety and Dosage) Phase2 Phase 2 Clinical Trial (Efficacy and Side Effects) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Large-scale Efficacy and Safety) Phase2->Phase3 Regulatory_Review Regulatory Review and Approval Phase3->Regulatory_Review Post_Marketing Post-Marketing Surveillance Regulatory_Review->Post_Marketing

References

Cross-Validation of Angeloylgomisin Q's Putative Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Angeloylgomisin Q is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2][3] While numerous studies have elucidated the diverse pharmacological activities of other gomisins, including neuroprotective, anti-inflammatory, and anticancer effects, the specific mechanism of action for this compound remains largely uncharacterized.[1][3][4] This guide presents a hypothetical mechanism of action for this compound based on the known bioactivities of structurally related lignans and proposes a multi-faceted approach for its cross-validation using a combination of modern molecular and cellular biology techniques.[5][6][7] This comparative guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Schisandra lignans.

Hypothetical Mechanism of Action: Dual Activity in Neuroprotection and Cancer

Based on the activities of related gomisins like Gomisin N and Gomisin J, we hypothesize that this compound exerts a dual mechanism of action involving:

  • Neuroprotection via the Nrf2 Signaling Pathway: this compound is proposed to mitigate oxidative stress-induced neuronal damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][7] This pathway is a key regulator of cellular antioxidant responses.

  • Anticancer Activity through Apoptosis Induction: In cancer cells, this compound is hypothesized to induce apoptosis (programmed cell death) by increasing intracellular reactive oxygen species (ROS) levels and modulating key apoptotic proteins.[6][8]

This guide outlines a series of experiments to validate these two interconnected hypotheses.

Experimental Plan for Cross-Validation

To rigorously test the proposed mechanism of action, a combination of in vitro techniques will be employed. The following sections detail the experimental protocols and expected outcomes.

Part 1: Validation of Neuroprotective Effects via Nrf2 Activation

Objective: To determine if this compound protects neuronal cells from oxidative stress by activating the Nrf2 pathway.

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis A Culture SH-SY5Y cells B Pre-treat with this compound A->B C Induce oxidative stress (e.g., with H2O2) B->C D Cell Viability Assay (MTT) C->D E Western Blot (Nrf2, HO-1) C->E F Immunofluorescence (Nrf2 nuclear translocation) C->F G qRT-PCR (Nrf2 target genes) C->G

Figure 1. Experimental workflow for assessing the neuroprotective effects of this compound.

Experimental Protocols:

  • Cell Viability (MTT) Assay:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of this compound for 24 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂).

    • After incubation, add MTT solution and incubate for 4 hours.

    • Add solubilization solution and measure absorbance at 570 nm.

  • Western Blot Analysis:

    • Treat cells as described above and lyse them to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2 and Heme Oxygenase-1 (HO-1).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

  • Immunofluorescence Staining:

    • Grow cells on coverslips and treat as described.

    • Fix and permeabilize the cells.

    • Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize using a fluorescence microscope to observe the nuclear translocation of Nrf2.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from treated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1).

    • Normalize expression levels to a housekeeping gene (e.g., GAPDH).

Data Presentation:

Table 1: Hypothetical Neuroprotective Effects of this compound

Treatment GroupCell Viability (%)Nrf2 Protein Expression (Fold Change)HO-1 Protein Expression (Fold Change)HMOX1 mRNA Expression (Fold Change)
Control100 ± 5.21.0 ± 0.11.0 ± 0.21.0 ± 0.1
H₂O₂ only45 ± 3.81.1 ± 0.21.2 ± 0.31.3 ± 0.2
This compound (10 µM) + H₂O₂65 ± 4.12.5 ± 0.33.0 ± 0.44.5 ± 0.5
This compound (25 µM) + H₂O₂85 ± 5.54.0 ± 0.45.2 ± 0.68.1 ± 0.7
Part 2: Validation of Anticancer Effects via Apoptosis Induction

Objective: To determine if this compound induces apoptosis in cancer cells.

Cell Line: Human ovarian cancer cell line (e.g., SKOV3).

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Analysis A Culture SKOV3 cells B Treat with this compound A->B C Annexin V/PI Staining (Flow Cytometry) B->C D Western Blot (Caspase-3, PARP, Bcl-2, Bax) B->D E ROS Measurement (DCFH-DA Assay) B->E

Figure 2. Experimental workflow for assessing the anticancer effects of this compound.

Experimental Protocols:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat SKOV3 cells with this compound for 48 hours.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Analyze the stained cells by flow cytometry to quantify apoptotic and necrotic cells.

  • Western Blot Analysis:

    • Prepare cell lysates from treated cells.

    • Perform Western blotting as described previously.

    • Probe with primary antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax.

  • Intracellular ROS Measurement:

    • Treat cells with this compound.

    • Load cells with the ROS-sensitive fluorescent probe DCFH-DA.

    • Measure the fluorescence intensity using a microplate reader or flow cytometer.

Data Presentation:

Table 2: Hypothetical Anticancer Effects of this compound

Treatment GroupApoptotic Cells (%)Cleaved Caspase-3 (Fold Change)Bcl-2/Bax RatioIntracellular ROS (Fold Change)
Control5 ± 1.21.0 ± 0.13.5 ± 0.41.0 ± 0.2
This compound (10 µM)25 ± 2.53.2 ± 0.31.8 ± 0.22.5 ± 0.3
This compound (25 µM)55 ± 4.86.8 ± 0.50.7 ± 0.15.1 ± 0.6

Signaling Pathway Diagrams

Neuroprotective Pathway:

G cluster_0 This compound cluster_1 Cytoplasm cluster_2 Nucleus AQ This compound Keap1 Keap1 AQ->Keap1 inactivates Nrf2_c Nrf2 Keap1->Nrf2_c inhibition Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation ARE ARE Nrf2_n->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes transcription Cell Survival Cell Survival Genes->Cell Survival

Figure 3. Proposed Nrf2-mediated neuroprotective signaling pathway of this compound.

Anticancer Pathway:

G cluster_0 This compound cluster_1 Mitochondria cluster_2 Cytoplasm AQ This compound ROS ↑ ROS AQ->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Figure 4. Proposed ROS-mediated apoptotic signaling pathway of this compound in cancer cells.

Conclusion

The proposed experimental framework provides a comprehensive strategy for the cross-validation of this compound's hypothetical mechanism of action. By employing a combination of techniques that assess cell viability, protein expression, gene regulation, and cellular processes like apoptosis and oxidative stress, a robust and multi-faceted understanding of this compound's bioactivity can be achieved. The presented data, while hypothetical, illustrates the expected outcomes that would support the dual role of this compound in neuroprotection and cancer therapy. Further in vivo studies would be the next logical step to confirm these findings in a more complex biological system.

References

Comparative Safety Analysis of Gomisin Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety profiles of various gomisin compounds, lignans isolated from Schisandra chinensis, reveals a landscape of varied cytotoxic and biological activities. While comprehensive comparative safety data remains emergent, available in vitro and in vivo studies provide crucial insights for drug development professionals. This guide synthesizes current knowledge on the safety of gomisins A, B, C, G, J, and N, presenting available quantitative data, outlining experimental methodologies, and illustrating key signaling pathways involved in their biological effects.

Quantitative Safety and Cytotoxicity Profiles

The assessment of the safety of gomisin compounds relies on a combination of in vitro cytotoxicity data, typically expressed as half-maximal inhibitory concentration (IC50) values against various cell lines, and in vivo acute toxicity data, often represented by the median lethal dose (LD50). While a complete comparative dataset is not available in the public domain, existing research provides valuable benchmarks.

For a clearer, though incomplete, picture, the following table summarizes the currently available quantitative data. Researchers are encouraged to consult the primary literature for more detailed information.

CompoundTest SystemEndpointValueReference
Gomisin A LoVo cell lineCytotoxicityData not available[1]
BY-2 cell lineCytotoxicityData not available[1]
AGS, HeLa, HT-29 cell linesCytotoxicityData not available
Gomisin C Human CYP3A4InhibitionIC50: 0.01–2.5 µM[3]
Gomisin G LoVo cell lineCytotoxicityData not available[1]
BY-2 cell lineCytotoxicityData not available[1]
Human CYP3A5InhibitionIC50: 0.01–2.5 µM[3]
Gomisin J LoVo cell lineCytotoxicityData not available[1]
BY-2 cell lineCytotoxicityData not available[1]
Acute Oral ToxicityGHS ClassificationCategory 4 (Harmful)[2]
Gomisin N LoVo cell lineCytotoxicityData not available[1]
BY-2 cell lineCytotoxicityData not available[1]

Experimental Protocols

The evaluation of the safety profiles of gomisin compounds employs a range of standard toxicological and pharmacological assays. Below are detailed methodologies for key experiments frequently cited in the literature.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the gomisin compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vivo Acute Oral Toxicity Study

This study is designed to determine the short-term toxicity of a substance when administered in a single oral dose.[7][8]

Protocol:

  • Animal Model: Typically, rodents such as mice or rats are used.

  • Dose Administration: A single dose of the gomisin compound is administered to the animals via oral gavage. A control group receives the vehicle.

  • Observation Period: The animals are observed for a set period, usually 14 days, for any signs of toxicity, including changes in behavior, weight, and mortality.

  • Data Collection: All mortalities and clinical signs of toxicity are recorded.

  • LD50 Determination: The LD50 value, the dose that is lethal to 50% of the test animals, is calculated using appropriate statistical methods.

Genotoxicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3][9]

Protocol:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the gomisin compound, with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Revertant Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Signaling Pathway Modulations

The biological effects of gomisin compounds, including their potential toxicity, are often mediated through the modulation of key cellular signaling pathways. Understanding these interactions is crucial for a comprehensive safety assessment.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Some gomisins have been shown to modulate this pathway. For instance, Gomisin N has been found to inhibit TNF-α-induced NF-κB activation by suppressing the activation of IKKα.[10][11][12] This inhibition can contribute to the pro-apoptotic effects of Gomisin N in certain cancer cells.

NF_kappaB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (p) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Gene_Expression Gene Expression (Inflammation, Survival) Gomisin_N Gomisin N Gomisin_N->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds DNA->Gene_Expression Transcription MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., MEKK, ASK1) Extracellular_Stimuli->MAPKKK Activate MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylate MAPK p38 JNK ERK MAPKK->MAPK Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activate Cellular_Response Cellular Response (Apoptosis, Inflammation, Proliferation) Transcription_Factors->Cellular_Response Regulate Gomisins Gomisins Gomisins->MAPK Inhibit (JNK/p38)

References

Replicating published findings on the anti-inflammatory effects of Angeloylgomisin Q.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of dibenzocyclooctadiene lignans isolated from Schisandra sphenanthera, with a focus on replicating published findings. Due to the limited availability of specific data on Angeloylgomisin Q, this document utilizes data from closely related and well-studied gomisins, namely Methylgomisin O, Gomisin N, and Gomisin J, as representative examples of this class of compounds. The anti-inflammatory activities of these lignans are compared with other natural compounds known to modulate similar inflammatory pathways, such as curcumin and isoliquiritigenin.

Comparative Anti-Inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of various gomisins and comparator compounds. The primary mechanism of action for these compounds involves the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.

CompoundTarget Cell LineInflammatory StimulusKey Inhibitory ActivityIC50 / ConcentrationMechanism of Action
Methylgomisin O RAW264.7 MacrophagesLPSInhibition of TNF-α and IL-6 productionConsiderable inhibition (quantitative data not specified)[1]Inhibition of NF-κB and MAPK pathways[1]
Gomisin N RAW264.7 MacrophagesLPSInhibition of Nitric Oxide (NO) productionIC50: 15.8 ± 2.1 µM[2]Inhibition of MAPK (p38, ERK1/2, JNK) phosphorylation[3][4]
Gomisin J RAW264.7 MacrophagesLPSReduction of pro-inflammatory cytokine secretionEffective at tested concentrations[3][4]Inhibition of NF-κB and activation of Nrf2/HO-1[5][6][7]
Curcumin RAW264.7 MacrophagesLPSInhibition of NF-κB activityIC50: 18.2 ± 3.9 µM[8]Inhibition of IKKβ[8]
Isoliquiritigenin RAW264.7 MacrophagesLPSInhibition of Nitric Oxide (NO) productionDose-dependent inhibition[9]Inhibition of NF-κB nuclear translocation and MAPK pathway[10]

Experimental Protocols

To replicate the findings on the anti-inflammatory effects of these compounds, the following experimental protocols are provided based on methodologies described in the cited literature.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Plating: Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., gomisins, curcumin, isoliquiritigenin) for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

3. Cytokine Production Assays (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • After the desired incubation period with LPS, collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

    • Briefly, the supernatant is added to wells coated with a capture antibody for the target cytokine.

    • A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.

    • Measure the absorbance using a microplate reader and determine the cytokine concentration from a standard curve.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • Principle: This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK).

  • Procedure:

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific to the target proteins (both total and phosphorylated forms).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and visualize the protein bands.

Visualizations

Experimental Workflow for In Vitro Anti-Inflammatory Assay

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture Culture RAW264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (Cytokines) Stimulate->ELISA WB Western Blot (Signaling) Stimulate->WB

Figure 1: Experimental workflow for assessing in vitro anti-inflammatory activity.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 IKK IKK IkB IκBα NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (in Nucleus) Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) MAPKKK MAPKKK MAPKK MAPKK MAPK MAPK (p38, ERK, JNK) AP1 AP-1 (in Nucleus) Genes_MAPK Pro-inflammatory Genes Gomisins Gomisins (this compound proxy) Gomisins->IKK inhibits Gomisins->MAPK inhibits

Figure 3: Logical flow of the anti-inflammatory action of gomisins.

References

Benchmarking the antioxidant capacity of Angeloylgomisin Q against known antioxidants.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative benchmark of the antioxidant capacity of Angeloylgomisin Q against well-established antioxidants. Due to the limited direct experimental data on this compound, this analysis utilizes data from structurally related gomisins found in Schisandra chinensis to provide a relevant comparison. All quantitative data is presented in standardized tables, and detailed experimental protocols for the cited antioxidant assays are provided.

Comparative Antioxidant Capacity

The following table summarizes the antioxidant capacity of several gomisins, alongside known antioxidant standards: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The data is presented as Trolox Equivalent Antioxidant Capacity (TEAC), which measures the antioxidant strength relative to Trolox.

CompoundDPPH Assay (TEAC)ABTS Assay (TEAC)
Gomisin J Data not available0.765
Gomisin D Data not available0.791
Gomisin K3 Data not availableHigh activity noted
Gomisin G Data not available0.132
Trolox 1.001.00
Ascorbic Acid ~0.5 - 1.5~0.6 - 1.7
BHT ~0.4 - 0.7~0.3 - 0.6

Note: The TEAC values for gomisins are sourced from a study by Navrátilová et al. (2010). The ranges for Ascorbic Acid and BHT are indicative and can vary based on specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant capacity assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.

  • Various concentrations of the test compound (e.g., this compound) and standard antioxidants are prepared.

  • A specific volume of the DPPH stock solution is added to a specific volume of the test compound or standard solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Various concentrations of the test compound and standard antioxidants are prepared.

  • A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.

  • The absorbance is recorded at the specific wavelength after a set incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of antioxidant activity as the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • A fluorescent probe (e.g., fluorescein) is prepared in a phosphate buffer (pH 7.4).

  • Various concentrations of the test compound and a standard antioxidant (Trolox) are prepared.

  • The test compound or standard is mixed with the fluorescent probe in a microplate well.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the mixture to initiate the oxidation reaction.

  • The fluorescence decay is monitored kinetically at specific excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over time at a constant temperature (e.g., 37°C).

  • The area under the fluorescence decay curve (AUC) is calculated for the blank, the standard (Trolox), and the test sample.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • The ORAC value is expressed as Trolox equivalents (µmol TE/g or µmol TE/L) by comparing the net AUC of the sample to the net AUC of a Trolox standard curve.

Visualizations

The following diagrams illustrate the fundamental workflows and pathways relevant to antioxidant capacity assessment.

G cluster_assay In Vitro Antioxidant Assay Workflow A Prepare Reagents (Radical Solution, Antioxidant dilutions) B Reaction Incubation A->B C Spectrophotometric/Fluorometric Measurement B->C D Data Analysis (% Inhibition, IC50, TEAC) C->D G cluster_pathway Simplified Oxidative Stress Signaling ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage causes Neutralization Neutralization ROS->Neutralization scavenged by Antioxidant Antioxidant (e.g., this compound) Antioxidant->Neutralization donates electron/H+

Independent verification of the binding affinity of Angeloylgomisin Q to its target proteins.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the binding affinity of Angeloylgomisin Q to its putative target proteins. Due to the limited direct experimental data on this compound, this document outlines a comparative approach. It infers potential targets based on the known biological activities of structurally similar lignans isolated from Schisandra chinensis. This guide presents alternative compounds with known binding affinities to these inferred targets, detailed experimental protocols for affinity determination, and visual representations of relevant pathways and workflows.

Inferred Protein Targets of this compound

This compound is a dibenzocyclooctadiene lignan from Schisandra chinensis.[1][2] While direct binding targets for this compound are not yet elucidated, numerous studies on other gomisin lignans from the same plant suggest a modulatory role in key signaling pathways related to inflammation and oxidative stress. Based on this evidence, the following proteins are proposed as potential targets for this compound, providing a basis for comparative binding affinity studies.

  • IκB Kinase (IKK) Complex: A central regulator of the NF-κB signaling pathway, which is heavily implicated in inflammation. Several lignans from Schisandra chinensis have been shown to exert anti-inflammatory effects by modulating this pathway.[2][3][4] The IKK complex, particularly the IKKβ subunit, is a common target for anti-inflammatory drug discovery.[5][6]

  • Kelch-like ECH-associated protein 1 (Keap1): The primary negative regulator of the Nrf2 transcription factor, a master regulator of the antioxidant response. Inhibition of the Keap1-Nrf2 protein-protein interaction is a key mechanism for combating oxidative stress.[7][8][9]

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways involved in inflammation and immunity.[10][11]

  • AMP-activated Protein Kinase (AMPK): A key cellular energy sensor that, when activated, regulates various metabolic processes, including inflammation.[12][13]

Comparative Binding Affinity Data

The following tables summarize the binding affinities of known inhibitors or activators for the inferred protein targets of this compound. This data provides a benchmark for future experimental determination of this compound's binding characteristics.

Table 1: Binding Affinities of IKKβ Inhibitors

CompoundBinding Affinity (Kd or IC50)Assay Method
BMS-345541IC50: 0.3 µM (IKKβ)Kinase Assay
IKK-16IC50: 40 nM (IKKβ)Kinase Assay
TPCA-1IC50: 17.9 nM (IKKβ)Kinase Assay
SC-514ATP-competitive inhibitorBiochemical Assay

Data sourced from multiple studies on IKK inhibitors.[14][15][16]

Table 2: Binding Affinities of Keap1-Nrf2 Interaction Inhibitors

CompoundBinding Affinity (Kd or IC50)Assay Method
Nrf2-derived peptide (ETGE motif)High AffinityFluorescence Polarization
p130 (cyclized peptide)Kd: 18.12 nMIsothermal Titration Calorimetry
p187 (cyclized peptide)Potent Activator (EC50 in cell-based assay)Luciferase Reporter Assay

Data highlights the high-affinity nature of peptide-based inhibitors of the Keap1-Nrf2 interaction.[7][17]

Table 3: Binding Affinities of JAK2 Inhibitors

CompoundBinding Affinity (Kd)Assay Method
Ruxolitinib-8.0 kcal/mol (Binding Energy)Molecular Docking
Fedratinib≥20-fold selectivity for JAK2Binding Assay
Pacritinib≥6-fold selectivity for JAK2Binding Assay
NSC13626Kd: 6.6 µMKinase Assay

Binding affinities for JAK2 inhibitors vary, with some showing high selectivity.[10][11][18]

Table 4: Binding Affinities of AMPK Activators

CompoundBinding Affinity (Kd)Assay Method
991Kd: 0.06 µMBio-Layer Interferometry (BLI)
A-769662Activator (EC50 in cell-based assay)Cell-based Assay
MetforminIndirect Activator-

Pharmacological activators of AMPK often bind to allosteric sites.[19][20]

Experimental Protocols

To independently verify the binding affinity of this compound to its potential target proteins, the following standard biophysical techniques are recommended.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Protocol Outline:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.[21][22][23]

  • Analyte Binding Measurement:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the association phase during injection and the dissociation phase during buffer flow.

    • Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).[21]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[24][25]

Protocol Outline:

  • Sample Preparation:

    • Prepare the purified target protein and this compound in the exact same, thoroughly degassed buffer to minimize heats of dilution.[25][26]

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine K_d, n, and ΔH.[24][27]

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. For a competitive binding assay, a fluorescently labeled ligand (tracer) with known affinity for the target protein is used.

Protocol Outline:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled version of a known binder to the target protein (the tracer).

    • Determine the optimal concentrations of the target protein and the tracer that give a stable and significant polarization signal.[28][29]

  • Competitive Binding Experiment:

    • In a multi-well plate, add fixed concentrations of the target protein and the fluorescent tracer.

    • Add varying concentrations of the unlabeled competitor, this compound.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization in each well using a suitable plate reader.

    • As the concentration of this compound increases, it will displace the fluorescent tracer, causing a decrease in the polarization signal.

    • Plot the polarization values against the logarithm of the competitor concentration and fit the data to a competitive binding equation to determine the IC_50 value, from which the inhibition constant (K_i) can be calculated.[30][31]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Affinity Assay cluster_analysis Data Analysis prep_protein Purify Target Protein spr Surface Plasmon Resonance (SPR) prep_protein->spr Immobilize or use in solution itc Isothermal Titration Calorimetry (ITC) prep_protein->itc Immobilize or use in solution fp Fluorescence Polarization (FP) prep_protein->fp Immobilize or use in solution prep_compound Prepare this compound Stock prep_compound->spr Prepare serial dilutions prep_compound->itc Prepare serial dilutions prep_compound->fp Prepare serial dilutions data_processing Process Raw Data spr->data_processing itc->data_processing fp->data_processing curve_fitting Fit to Binding Model data_processing->curve_fitting kd_determination Determine Kd / Ki curve_fitting->kd_determination

Caption: A generalized workflow for determining the binding affinity of this compound.

NF-κB Signaling Pathway

nf_kb_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α, etc. receptor Receptor stimuli->receptor ikk_complex IKK Complex (IKKα/IKKβ/NEMO) receptor->ikk_complex activates ikb IκBα ikk_complex->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb ikb_p P-IκBα ikb->ikb_p P nfkb->p1 ub Ubiquitination ikb_p->ub proteasome Proteasomal Degradation ub->proteasome proteasome->ikb degrades nfkb_nuc NF-κB dna DNA nfkb_nuc->dna binds to gene_transcription Inflammatory Gene Transcription dna->gene_transcription initiates p1->nfkb_nuc

Caption: The canonical NF-κB signaling pathway, a potential target of this compound.

References

The Therapeutic Potential of Angeloylgomisin Q and Related Lignans in Neurodegenerative Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics for neurodegenerative diseases, such as Alzheimer's, has led researchers to explore a diverse range of natural compounds. Among these, dibenzocyclooctadiene lignans isolated from plants of the Schisandra genus have emerged as promising candidates due to their neuroprotective and anti-inflammatory properties. This guide provides a comparative analysis of Angeloylgomisin Q and its structurally related analogs, Gomisin A, Gomisin N, and Gomisin J, summarizing the current experimental data on their therapeutic potential.

While this compound has been identified as a compound of interest with potential for Alzheimer's disease research, publicly available experimental data on its specific biological activities in this context remains limited.[1][2] Therefore, this guide focuses on a comparative summary of the well-documented therapeutic potential of its close chemical relatives.

Comparative Analysis of Therapeutic Potential

The following table summarizes the available quantitative data on the neuroprotective and anti-inflammatory effects of Gomisin A, Gomisin N, and Gomisin J. This data provides a benchmark for the potential efficacy of this class of compounds and highlights the need for similar quantitative studies on this compound.

CompoundTherapeutic Target/ActivityExperimental ModelKey Quantitative DataReference
This compound Potential for Alzheimer's Disease ResearchData not available in published literatureData not available in published literature[1][2]
Gomisin A Inhibition of NeuroinflammationLipopolysaccharide (LPS)-stimulated N9 microglial cellsIC50 for Nitric Oxide (NO) production: Not explicitly stated, but significant inhibition at 10 µM[3]
Gomisin N Neuroprotection against oxidative stressHydrogen peroxide (H₂O₂)-injured SH-SY5Y/APPswe cellsSignificantly upregulated Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1 protein expression[4][5]
Gomisin J Neuroprotection against oxidative damagetert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in HT22 hippocampal cellsEC50 for neuroprotection: 43.3 ± 2.3 μM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for key in vitro assays used to evaluate the therapeutic potential of dibenzocyclooctadiene lignans.

In Vitro Neuroinflammation Assay Using Microglial Cells

This protocol outlines a general procedure for assessing the anti-inflammatory effects of compounds on microglial cells, the resident immune cells of the central nervous system.

  • Cell Culture: Murine BV-2 or primary microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Stimulation of Inflammation: To induce an inflammatory response, microglial cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that activates Toll-like receptor 4 (TLR4).

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Gomisin A) for a specified period before the addition of LPS.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines: Levels of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression: The mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines are determined by quantitative real-time PCR (qRT-PCR).

  • Western Blot Analysis: Protein levels of key signaling molecules in the inflammatory pathway (e.g., NF-κB, MAPKs) are assessed by Western blotting to elucidate the mechanism of action.

NF-κB Activation Assay

This assay is used to determine if a compound inhibits the activation of the transcription factor NF-κB, a key regulator of inflammation.

  • Nuclear Extraction: Following treatment with the test compound and/or an inflammatory stimulus, nuclear and cytoplasmic extracts are prepared from the microglial cells.

  • Western Blot for NF-κB Translocation: The levels of the p65 subunit of NF-κB in both the nuclear and cytoplasmic fractions are determined by Western blot. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicate translocation and activation.

  • Immunocytochemistry: Cells are fixed and stained with an antibody against the NF-κB p65 subunit. Fluorescence microscopy is used to visualize the cellular localization of NF-κB. Nuclear translocation is indicative of activation.

  • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.

Nrf2 Activation Assay

This assay evaluates the ability of a compound to activate the Nrf2 transcription factor, which plays a crucial role in the cellular antioxidant response.

  • Cell Treatment and Lysis: Cells (e.g., SH-SY5Y neuroblastoma cells) are treated with the test compound. Subsequently, nuclear extracts are prepared.

  • Western Blot for Nrf2 Nuclear Translocation: Similar to the NF-κB assay, the levels of Nrf2 in the nuclear and cytoplasmic fractions are analyzed by Western blot to assess its translocation to the nucleus.

  • ELISA-based DNA Binding Assay: A 96-well plate is coated with a specific double-stranded DNA sequence containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE). Nuclear extracts are added to the wells, and the active Nrf2 that binds to the ARE is detected using a specific primary antibody against Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The absorbance is read on a microplate reader.[7][8]

  • qRT-PCR for Downstream Target Genes: The mRNA expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), is quantified by qRT-PCR to confirm the functional activation of the Nrf2 pathway.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is essential for a comprehensive understanding of the therapeutic potential of these compounds.

Gomisin_A_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activation JNK JNK TLR4->JNK Activation ERK ERK TLR4->ERK Activation IKK IKK TLR4->IKK Activation GomisinA Gomisin A GomisinA->p38 Inhibition GomisinA->JNK Inhibition GomisinA->ERK Inhibition GomisinA->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB NFκB_n NF-κB IκBα->NFκB_n NF-κB Translocation NFκB->NFκB_n NF-κB Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFκB_n->Inflammatory_Genes Transcription Gomisin_N_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GomisinN Gomisin N GSK3b GSK3β GomisinN->GSK3b Inhibition Nrf2 Nrf2 GSK3b->Nrf2 Inhibition of Translocation Keap1 Keap1 Keap1->Nrf2 Sequestration Degradation Degradation Keap1->Degradation Ubiquitination & Degradation Nrf2->Degradation Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

References

Safety Operating Guide

Proper Disposal of Angeloylgomisin Q: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Angeloylgomisin Q, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on currently available safety data and should be implemented in conjunction with all applicable local, state, and federal regulations.

I. Chemical and Safety Data Overview

This compound is a dibenzocyclooctadiene lignan with potential applications in Alzheimer's disease research.[1][2] It is crucial to handle this compound with care due to its hazardous properties.[3] Below is a summary of its key chemical and safety information.

PropertyValueReference
CAS Number 72561-28-5[3]
Molecular Formula C29H38O9[3]
Molecular Weight 530.61 g/mol [3]
Appearance White to Yellow Solid[4]
Oral Toxicity Category 4 (Harmful if swallowed)[3]
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[3]
Storage Store at -20°C (powder) or -80°C (in solvent)[3]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing (lab coat)
Respiratory Protection Suitable respirator if dust or aerosols may be generated

Ensure that a safety shower and eye wash station are readily accessible.[3]

III. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment, particularly into water sources, due to its high aquatic toxicity.[3]

Step 1: Waste Collection

  • Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be considered contaminated waste. Place these items in a designated, sealed waste container.

  • Solutions: Collect any solutions containing this compound in a sealed, labeled waste container. Do not pour down the drain.

Step 2: Decontamination

  • Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[3]

  • Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as contaminated waste.

Step 3: Storage of Waste

  • Store all waste containers in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]

  • Ensure all waste containers are clearly labeled with the contents ("Waste: this compound") and the associated hazard symbols.

Step 4: Final Disposal

  • Dispose of all waste containing this compound through an approved waste disposal plant.[3]

  • Follow all prevailing country, federal, state, and local regulations for chemical waste disposal.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on approved waste contractors.

IV. Accidental Release Measures

In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the full personal protective equipment as listed in Section II.

  • Contain: Prevent further leakage or spillage. Do not allow the substance to enter drains or water courses.[3]

  • Clean-up:

    • For solutions: Absorb with a liquid-binding material such as diatomite or universal binders.

    • For powder: Carefully sweep or vacuum up the spilled material, avoiding dust formation.

  • Dispose: Place all contaminated materials and absorbents into a sealed container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly with alcohol.[3]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

AngeloylgomisinQ_Disposal_Workflow A Don Personal Protective Equipment B Collect Solid Waste & Contaminated Materials A->B C Collect Waste Solutions A->C E Seal & Label Waste Containers B->E C->E D Decontaminate Surfaces & Equipment D->B Dispose of Cleaning Materials F Store in Designated Cool, Ventilated Area E->F G Transfer to Approved Waste Disposal Facility F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and regulatory requirements.

References

Essential Safety and Operational Guide for Handling Angeloylgomisin Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Angeloylgomisin Q. The following procedures are designed to ensure a safe laboratory environment and minimize risk to personnel and the environment.

Hazard Identification and Summary

This compound is a dibenzocyclooctadiene lignan that requires careful handling due to its potential health and environmental hazards.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should follow a risk-based approach.

PPE CategoryRecommended Specifications
Hand Protection Double gloving is recommended. Use chemically resistant gloves such as Nitrile rubber (ensure adequate thickness and breakthrough time for the solvents being used). Butyl rubber gloves are also a suitable alternative. Avoid latex gloves as they may offer insufficient protection.
Eye Protection Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.
Body Protection A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown is recommended.
Respiratory Protection For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All work with the solid form should be conducted in a certified chemical fume hood.

Below is a workflow for selecting the appropriate personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Start: Handling this compound B Will the procedure generate dust or aerosols? A->B C Is there a risk of splashing? B->C No E Add: - NIOSH-approved Respirator (N95 or higher) B->E Yes D Mandatory Base PPE: - Lab Coat - Safety Goggles - Double Nitrile/Butyl Gloves C->D No F Add: - Face Shield C->F Yes G Proceed with experiment D->G E->C F->D

PPE Selection Workflow for Handling this compound

Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for safety and to maintain the integrity of the compound.

Handling:

  • Engineering Controls: All weighing and solution preparation activities involving solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage:

  • Temperature: Store the solid compound at -20°C. If in solution, store at -80°C.

  • Container: Keep the container tightly sealed.

  • Location: Store in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Spill ScenarioStep-by-Step Cleanup Procedure
Solid Spill 1. Evacuate and Secure: Alert others in the area and restrict access. 2. Don PPE: Wear the appropriate PPE, including respiratory protection. 3. Contain: Gently cover the spill with a damp paper towel to avoid generating dust. 4. Clean: Carefully scoop the material into a labeled hazardous waste container. 5. Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol) followed by soap and water. 6. Dispose: All cleanup materials must be disposed of as hazardous waste.
Liquid Spill (Solution) 1. Evacuate and Secure: Alert others and secure the area. 2. Don PPE: Wear appropriate PPE. 3. Contain: Surround the spill with absorbent material. 4. Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 5. Collect: Scoop the absorbed material into a labeled hazardous waste container. 6. Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. 7. Dispose: Dispose of all cleanup materials as hazardous waste.

Disposal Plan

Due to its high toxicity to aquatic life, this compound and all associated waste must be disposed of as hazardous chemical waste.

Waste StreamDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container for hazardous waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, lined hazardous waste container.
Contaminated PPE (gloves, disposable gowns) Collect in a lined hazardous waste container.
Aqueous and Solvent Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

Waste Disposal Workflow:

Disposal_Workflow A Waste Generation (this compound) B Is the waste liquid or solid? A->B C Solid Waste (Unused compound, contaminated PPE, labware) B->C Solid D Liquid Waste (Aqueous or solvent solutions) B->D Liquid E Collect in a labeled, sealed hazardous waste container for solids. C->E F Collect in a labeled, sealed hazardous waste container for liquids. D->F G Arrange for pickup by Environmental Health & Safety (EHS) or a certified hazardous waste contractor. E->G F->G

Waste Disposal Workflow for this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angeloylgomisin Q
Reactant of Route 2
Reactant of Route 2
Angeloylgomisin Q

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.